1-(6-Bromoindolin-1-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromo-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDQGYCFLQERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551499 | |
| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114744-53-5 | |
| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114744-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(6-Bromoindolin-1-yl)ethanone solubility profile
An In-Depth Technical Guide to the Solubility Profile of 1-(6-Bromoindolin-1-yl)ethanone
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. This guide provides a comprehensive technical framework for characterizing the solubility profile of the novel synthetic intermediate, this compound. We move beyond rote protocols to elucidate the underlying physicochemical principles that govern experimental design, offering researchers, scientists, and drug development professionals a robust methodology for thorough solubility assessment. This document details thermodynamic and kinetic solubility determination, explores the critical influence of pH, temperature, and solvent systems, and introduces computational tools for predictive analysis. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a cornerstone for preclinical development and formulation strategies.
Introduction: The Critical Role of Solubility in Drug Development
In the trajectory of drug discovery and development, the aqueous solubility of a compound is a paramount physical property. It directly influences absorption, distribution, metabolism, and excretion (ADME) characteristics, ultimately dictating the in vivo performance of a potential therapeutic agent.[1] A compound with poor aqueous solubility often faces significant hurdles, including low and erratic bioavailability, which can lead to suboptimal therapeutic efficacy and increased development costs.[2]
This compound (Figure 1) is a substituted indoline derivative, a scaffold of interest in medicinal chemistry. Its physicochemical properties, particularly solubility, are yet to be extensively documented. This guide, therefore, serves as a foundational document, outlining a systematic approach to fully characterize its solubility profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for its classification under the Biopharmaceutics Classification System (BCS) and for the rational design of future formulations.[3][4][5][6] The BCS framework categorizes drugs based on their solubility and permeability, providing a scientific basis for predicting in vivo performance from in vitro measurements.[5][6]
Figure 1: Chemical Structure of this compound
| Identifier | Value |
| IUPAC Name | 1-(6-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one |
| CAS Number | 114744-53-5 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
Data sourced from BLDpharm.[7]
This guide will provide detailed, field-tested protocols and the scientific rationale necessary to build a comprehensive solubility package for this compound, enabling informed decisions in the development pipeline.
Theoretical Foundation: Predicting Solubility Behavior
Before embarking on extensive experimental work, in silico prediction of key physicochemical properties provides invaluable foresight, guiding experimental design and resource allocation. For this compound, the most influential parameters are its lipophilicity (logP) and its acid dissociation constant (pKa).
Predicted Physicochemical Properties
Using established computational algorithms, such as those available in ACD/Percepta or ChemAxon's Marvin Suite, we can estimate the following properties for this compound.[3][8][9]
| Property | Predicted Value | Implication for Solubility |
| logP | ~2.8 - 3.2 | Indicates significant lipophilicity and suggests low intrinsic aqueous solubility. |
| pKa (most basic) | ~ -3.5 to -4.5 | The amide nitrogen is predicted to be extremely weakly basic. The compound is effectively neutral across the entire physiological pH range (1-8). |
| pKa (most acidic) | > 14 | Lacks any significant acidic protons. |
Causality & Insight: The high predicted logP value is the primary indicator that this compound will likely exhibit poor water solubility. The lack of an ionizable center within the physiological pH range (a predicted pKa far outside 0-14) signifies that its solubility will be largely independent of pH.[1][7] This is a critical insight, as it implies that pH modification of formulations will not be a viable strategy for enhancing its solubility. This contrasts sharply with weak acids or bases, whose solubility can be dramatically altered with pH changes, as described by the Henderson-Hasselbalch equation.[10]
Experimental Determination of Solubility
A multi-tiered experimental approach is essential to build a complete solubility profile. This involves distinguishing between kinetic solubility for initial screening and thermodynamic solubility for definitive characterization.
Kinetic vs. Thermodynamic Solubility
It is crucial to understand the distinction between these two measurements as they serve different purposes in the drug discovery process.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic solvent stock (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is useful for early-stage screening.
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, in equilibrium with the solid form of the substance.[13][14][15] This is the "gold standard" measurement required for biopharmaceutical classification and late-stage development.[16]
The workflow below illustrates the decision-making process for solubility assessment.
Caption: High-level workflow for solubility assessment.
Gold Standard: Equilibrium Solubility via the Shake-Flask Method
The Shake-Flask method, as endorsed by regulatory bodies and pharmacopeias like the USP, is the definitive method for determining thermodynamic solubility.[16]
Protocol: Shake-Flask Solubility Determination
-
Materials & Equipment:
-
This compound (solid, purity >98%)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)
-
Calibrated analytical balance
-
HPLC-UV system
-
Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, and other relevant organic or mixed-solvent systems.
-
-
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a solid phase remains at equilibrium.
-
Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., PBS pH 7.4) to the vial.
-
Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient duration. Expert Insight: Equilibrium is not assumed; it must be proven. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical.
-
After equilibration, remove the vials and allow any suspended particles to settle.
-
Separate the solid from the supernatant by centrifugation at high speed or by filtering through a 0.22 µm filter. Causality: This step is critical to prevent solid particles from artificially inflating the measured concentration. The filter material should be validated for low compound binding.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.
-
-
Self-Validation:
-
The protocol's integrity is confirmed by the convergence of solubility values at successive time points.
-
The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed.
-
The pH of the final solution should be measured to ensure it has not shifted significantly during the experiment.
-
Factors Influencing the Solubility of this compound
A comprehensive profile requires testing under various conditions that mimic physiological environments and formulation possibilities.
Effect of pH
As predicted by in silico analysis, this compound is a neutral compound. Therefore, its solubility is expected to be independent of pH across the physiological range.
Experimental Design: To confirm this, thermodynamic solubility should be determined in standard buffers representing key physiological compartments:
-
pH 1.2: Simulating gastric fluid.
-
pH 4.5: Simulating the upper intestine.
-
pH 6.8 - 7.4: Simulating the lower intestine and blood.
A flat solubility profile across these pH values would validate the in silico prediction and confirm that pH modification is not a viable solubility enhancement strategy.
Effect of Temperature
Most dissolution processes are endothermic, meaning solubility increases with temperature.[1] Experimental Design: The shake-flask experiment should be conducted at a minimum of two temperatures:
-
25°C (Room Temperature): Standard for comparative data.
-
37°C (Physiological Temperature): Relevant for predicting in vivo behavior.
Comparing the results will reveal the thermodynamic relationship between temperature and solubility for this compound.
Effect of Co-solvents
Given the predicted low aqueous solubility, the use of co-solvents is a primary strategy for creating suitable formulations or analytical stock solutions.[9] Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.
Experimental Design: A co-solvent study should be performed using the shake-flask method with various concentrations of common pharmaceutical co-solvents.
| Co-solvent System | Rationale |
| Water/Ethanol (0-50% v/v) | Commonly used in oral liquid formulations. |
| Water/Propylene Glycol (0-50% v/v) | A versatile solvent used in oral, topical, and injectable formulations. |
| Water/PEG 400 (0-50% v/v) | A non-volatile co-solvent often used in soft gelatin capsules and parenteral formulations. |
Plotting solubility as a function of the co-solvent percentage will quantify the enhancement effect and inform formulation development. The solubility is expected to increase exponentially with the fraction of the co-solvent.
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An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 1-(6-Bromoindolin-1-yl)ethanone
Introduction
1-(6-Bromoindolin-1-yl)ethanone is a key heterocyclic building block in medicinal chemistry and materials science. Its indoline core, functionalized with a bromine atom on the benzene ring and an acetyl group on the nitrogen, provides multiple reaction sites for further molecular elaboration. The strategic synthesis of this compound is paramount, and the selection of appropriate starting materials is the most critical decision in ensuring a high-yielding, scalable, and cost-effective process. This guide provides a comprehensive analysis of the synthetic pathways leading to this compound, with a primary focus on the rationale behind the choice of starting materials and the critical transformations involved.
The Immediate Precursor: The Logic of a Two-Component Assembly
The structure of this compound logically deconstructs into two primary components: the 6-bromoindoline scaffold and the N-acetyl group . This retrosynthetic analysis points to the most direct and convergent synthetic strategy: the N-acetylation of 6-bromoindoline.
Core Precursor: 6-Bromoindoline
6-Bromoindoline is the immediate and most crucial precursor for this synthesis. Its availability and purity directly impact the efficiency of the final step and the quality of the target molecule. The final transformation is a standard N-acetylation reaction.
Mechanism and Rationale for N-Acetylation
The nitrogen atom of the indoline ring is a secondary amine, making it a proficient nucleophile. It readily attacks an electrophilic acetylating agent. The choice of acetylating agent and base is critical for achieving high conversion and minimizing side reactions.
-
Acetylating Agents :
-
Acetyl Chloride : Highly reactive and efficient, often used with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Acetic Anhydride : A less aggressive, more manageable reagent. It can be used with a base or, in some cases, neat or with an acid catalyst. The byproduct, acetic acid, is less corrosive than HCl.
-
-
Base Selection : The base prevents the protonation of the indoline nitrogen by the acidic byproduct, which would otherwise render it non-nucleophilic and halt the reaction. Anhydrous potassium carbonate is an effective and economical choice, particularly in polar aprotic solvents like 1,2-dichloroethane.[1]
Experimental Protocol: N-Acetylation of 6-Bromoindoline
This protocol is adapted from established procedures for the N-acetylation of indoline derivatives.[1]
Materials:
-
6-Bromoindoline
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Potassium Carbonate (or Triethylamine)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-bromoindoline (1.0 eq) and anhydrous DCM.
-
Base Addition : Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
Cooling : Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition : Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude this compound by flash column chromatography or recrystallization.
The Foundational Starting Point: Synthesis of the 6-Bromoindoline Core
The synthesis of the 6-bromoindoline core is the lengthier and more complex part of the overall process. It is almost universally prepared via the reduction of 6-bromoindole .[2][3] Therefore, 6-bromoindole stands as the most fundamental starting material for this synthetic endeavor.
From 6-Bromoindole to 6-Bromoindoline: The Critical Reduction Step
The conversion of the indole heterocycle to an indoline involves the reduction of the C2-C3 double bond within the pyrrole ring. The choice of reducing agent is non-trivial, as the bromine substituent is susceptible to reductive cleavage (hydrodebromination).
-
Catalytic Hydrogenation : This is the preferred industrial method. Using a catalyst such as Palladium on Carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) provides a clean and efficient reduction of the indole double bond without affecting the aryl bromide.[1]
-
Strong Hydride Reagents (Caution Advised) : Reagents like Lithium Aluminum Hydride (LiAlH₄) are powerful enough to reduce the indole ring. However, they are known to cause significant loss of the bromine substituent, leading to a mixture of the desired product and tryptamine. This side reaction complicates purification and lowers the overall yield.[4]
Diagram: Synthetic Pathway Overview
Caption: Key synthetic routes converging on the synthesis of this compound.
Constructing the 6-Bromoindole Heterocycle: A Matter of Regiochemical Control
The synthesis of 6-bromoindole itself can be approached from several fundamental starting materials. The choice of route depends on the desired level of regiochemical purity and the availability of precursors.
Route A: Fischer Indole Synthesis
The Fischer indole synthesis is a classic, robust, and highly reliable method for constructing indole rings with precise control over substituent placement on the benzene portion.
-
Starting Materials : 4-Bromophenylhydrazine and a suitable carbonyl compound, typically acetaldehyde or its synthetic equivalent.
-
Causality : The reaction proceeds by forming a phenylhydrazone, which then undergoes a-sigmatropic rearrangement (the key indole-forming step) under acidic conditions. Because the bromine atom is already fixed at the para-position of the phenylhydrazine, the final product is exclusively the 6-bromo isomer. This method eliminates the formation of other bromoindole regioisomers, simplifying purification significantly.
Route B: Direct Bromination of Indole
While seemingly the most direct approach, the direct bromination of commercially available indole is fraught with challenges.
-
Starting Materials : Indole and a brominating agent like N-bromosuccinimide (NBS) or elemental bromine.[2]
-
Causality and Challenges : The indole ring is highly activated towards electrophilic substitution. The C3 position is the most nucleophilic, leading to the rapid formation of 3-bromoindole as a major byproduct.[1] Polybromination is also common. While specific conditions (e.g., using DMF as a solvent) can favor substitution on the benzene ring, achieving high selectivity for the C6 position is difficult and often results in a mixture of C5, C6, and C7 isomers that require tedious chromatographic separation.[1][2] For this reason, this route is often avoided in large-scale synthesis where product purity is critical.
Data Summary: Starting Material Options
| Synthetic Step | Starting Material(s) | Key Reagents | Advantages | Disadvantages |
| Final Acetylation | 6-Bromoindoline | Acetyl Chloride, K₂CO₃ | High-yielding, straightforward reaction. | Requires anhydrous conditions. |
| Indoline Formation | 6-Bromoindole | H₂, Pd/C | Clean reduction, high yield. | Requires hydrogenation equipment. |
| Indole Synthesis (Fischer) | 4-Bromophenylhydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | Excellent regiochemical control. | Hydrazine starting materials can be hazardous. |
| Indole Synthesis (Direct) | Indole | N-Bromosuccinimide (NBS) | Atom economical, fewer steps. | Poor regioselectivity, difficult purification. |
Diagram: Recommended Experimental Workflow
Caption: Recommended workflow for the synthesis, prioritizing regiocontrol and yield.
Conclusion and Expert Recommendation
For the synthesis of this compound, the most scientifically sound and commercially viable route begins with 4-bromophenylhydrazine . The Fischer Indole Synthesis provides unambiguous regiochemical control, delivering pure 6-bromoindole and obviating the complex purification challenges associated with direct bromination.
Subsequent catalytic hydrogenation of 6-bromoindole to 6-bromoindoline is a clean and efficient transformation that preserves the critical C-Br bond. The final N-acetylation is a standard, high-yielding reaction. This multi-step, but highly controlled, pathway ensures the highest possible purity and yield of the final product, making it the recommended choice for researchers, scientists, and drug development professionals.
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CN104292145A : Preparation method of 6-bromoindole derivative. Google Patents.
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ResearchGate : Concerning the Preparation of 6-Bromotryptamine.
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Benchchem : A comparative study of different synthetic routes to 5-bromoindole.
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Chem-Impex : 6-Bromoindole.
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MDPI : 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety.
-
PubChem : 6-Bromoindole.
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A Technical Guide to the Potential Biological Activities of 1-(6-Bromoindolin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] This technical guide explores the potential biological activities of a specific, under-investigated derivative: 1-(6-Bromoindolin-1-yl)ethanone. By synthesizing evidence from studies on structurally related bromo-substituted and N-acetylated indoline compounds, we present a compelling rationale for investigating its potential as an anticancer, neuroprotective, and antimicrobial agent. This document provides a framework for the initial synthesis, screening, and mechanistic evaluation of this promising molecule, complete with detailed experimental protocols and logical workflows designed to rigorously assess its therapeutic potential.
Introduction: The Indoline Scaffold as a Foundation for Drug Discovery
The indole nucleus and its reduced form, indoline, are cornerstones of modern drug discovery, lauded for their structural versatility and wide range of biological activities.[1] These heterocyclic systems are present in a multitude of natural products and synthetic pharmaceuticals, demonstrating efficacy in oncology, neurology, and infectious disease management.[3] The therapeutic potential of an indoline derivative is significantly influenced by the nature and position of its substituents.
Two key structural features of this compound suggest a high potential for bioactivity:
-
Halogenation (Bromine at C6): The introduction of a bromine atom onto the indoline ring can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogens, particularly bromine, can enhance binding affinity to target proteins through halogen bonding, increase metabolic stability, and improve membrane permeability. Studies have repeatedly shown that bromo-substitution on heterocyclic scaffolds can confer potent anticancer and antimicrobial properties.[4][5] For instance, 6-bromo-substituted quinazolines have demonstrated significant antiproliferative activity against leukemia cell lines.[6]
-
N-Acetylation: The ethanone (acetyl) group at the N1 position amidates the indoline nitrogen, which can influence the molecule's electronic properties, planarity, and hydrogen bonding capacity. N-acetylation is a common strategy in medicinal chemistry to modify a compound's solubility, stability, and interaction with biological targets.[7] In some contexts, an acetyl moiety can contribute to anti-inflammatory effects.[8]
Given these structural attributes, this compound emerges as a compelling candidate for biological investigation. This guide outlines a structured approach to exploring its therapeutic promise.
Proposed Synthesis of this compound
A straightforward and efficient synthesis is crucial for producing the necessary quantities of the target compound for biological screening. A plausible and scalable approach involves the N-acetylation of commercially available 6-bromoindoline.
Synthetic Protocol
-
Dissolution: Dissolve 6-bromoindoline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.
-
Acetylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthesis
Caption: Proposed synthetic workflow for this compound.
Potential Anticancer Activity
Scientific Rationale: The indole/indoline scaffold is a well-established pharmacophore in oncology.[1] Numerous derivatives have been developed as inhibitors of key cancer-related targets like protein kinases, histone deacetylases (HDACs), and tubulin.[1] Specifically, bromo-substituted indoles and indolines have shown potent cytotoxicity against various cancer cell lines.[4][9] For example, certain 5-bromo-indolin-2-one derivatives act as potent VEGFR-2 inhibitors, a key regulator of angiogenesis in tumors.[10] Given this precedent, it is highly probable that this compound will exhibit antiproliferative properties.
Proposed Experimental Workflow for Anticancer Screening
Caption: Workflow for assessing neuroprotective activity.
Detailed Protocol: SH-SY5Y Cell-Based Neuroprotection Assay
This protocol uses the neurotoxin 6-hydroxydopamine (6-OHDA) to model Parkinson's disease-like cell death in the SH-SY5Y neuroblastoma cell line. [11]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).
-
Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Neurotoxicity: Add 6-OHDA (final concentration ~100-200 µM) to the wells (except for the control group) and incubate for an additional 24 hours. [11]4. Assessment of Cell Viability: Perform an MTT assay as described in section 3.2 to quantify the protective effect of the compound against 6-OHDA-induced cell death.
-
Mechanism of Action (Optional): To explore the underlying mechanism, parallel experiments can be conducted to measure:
-
Reactive Oxygen Species (ROS): Using a fluorescent probe like DCFH-DA.
-
Inflammatory Cytokines: Using ELISA kits to measure levels of TNF-α and IL-6 in the cell culture supernatant.
-
Potential Antimicrobial Activity
Scientific Rationale: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole and indoline derivatives have demonstrated a broad spectrum of activity against bacteria and fungi. [3][12]Bromo-substitution has been specifically linked to enhanced antimicrobial potency. For example, 6-bromoindolglyoxylamide derivatives exhibit intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and can enhance the efficacy of antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. [5]The mechanism often involves disruption of the bacterial membrane. [5]This strong precedent suggests that this compound could be a valuable lead for new antimicrobial drugs.
Proposed Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating antimicrobial properties.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Prepare Inoculum: Grow bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
This compound is a structurally intriguing molecule with a high probability of possessing valuable biological activities. Based on robust evidence from related bromo-substituted and N-acetylated indoline compounds, this guide proposes a focused investigation into its anticancer, neuroprotective, and antimicrobial potential. The experimental workflows and detailed protocols provided herein offer a scientifically rigorous and efficient pathway for its initial evaluation. Positive results from these primary screens would warrant further investigation into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogs, and in vivo efficacy studies. This compound represents a promising starting point for a new chapter in indoline-based drug discovery.
References
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She, D., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4573-4586. [Link]
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Introduction: The Strategic Value of the Indoline Core
An In-Depth Technical Guide to 1-(6-Bromoindolin-1-yl)ethanone: A Versatile Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The indoline nucleus is a prime example of such a scaffold, forming the core of numerous pharmacologically active compounds.[1][2] this compound, a key derivative, represents a strategically functionalized building block for chemical synthesis and drug development. Its structure combines the rigid, three-dimensional shape of the indoline ring system with two crucial functional handles: an N-acetyl group that modulates the electronic properties of the nitrogen atom and a bromine atom on the aromatic ring, which serves as a versatile anchor for a multitude of chemical transformations.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound. It will delve into its chemical properties, synthesis, reactivity, and its application as a pivotal intermediate in the construction of complex molecular architectures with therapeutic potential.
Physicochemical Properties and Characterization
A thorough understanding of a research chemical's properties is fundamental to its effective use in the laboratory. This compound is typically supplied as a solid and should be stored in a dry, sealed environment at room temperature to ensure its stability.[3]
| Property | Value | Source |
| CAS Number | 114744-53-5 | [3] |
| Molecular Formula | C₁₀H₁₀BrNO | [3] |
| Molecular Weight | 240.10 g/mol | [3] |
| SMILES Code | CC(N1CCC2=C1C=C(Br)C=C2)=O | [3] |
| Physical Form | Solid | [4] |
| Storage | Sealed in dry, room temperature | [3] |
Analytical Validation
To ensure the identity and purity of this compound, a suite of analytical techniques is employed. These methods provide a self-validating system to confirm the structural integrity of the compound before its use in further synthetic steps.
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity by separating the main compound from any potential impurities. A typical method would involve a C18 column with a gradient of acetonitrile and water.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to verify the mass-to-charge ratio corresponding to the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.
-
Elemental Analysis: Validates the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and bromine.
Synthesis and Purification: An Established Pathway
The most direct and common method for preparing this compound is through the N-acetylation of 6-bromoindoline. This reaction is a standard transformation in organic synthesis, valued for its high efficiency and straightforward execution. The rationale behind this approach is the nucleophilic character of the secondary amine within the indoline ring, which readily attacks an electrophilic acetylating agent.
Experimental Protocol: N-Acetylation of 6-Bromoindoline
This protocol is based on well-established procedures for the acylation of indolines and related amines.
Materials:
-
6-Bromoindoline
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoindoline (1 equivalent) in the chosen organic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution in an ice bath (0 °C). Add the base (1.1-1.5 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct (acetic acid or HCl) generated during the reaction, driving the equilibrium towards the product.
-
Acetylation: Add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the cooled solution. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl, if a basic catalyst like pyridine was used), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic Workflow for this compound.
Reactivity and Strategic Derivatization
The true value of this compound in research lies in its potential for diversification. The bromine atom at the 6-position is a key functional group that serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of the chemical space around the indoline core. The ability to use the bromo moiety as a synthetic handle is a recognized strategy in the development of chemical probes and drug candidates.[6]
Key Derivatization Pathways:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Coupling with amines to introduce substituted amino groups, a common feature in many bioactive molecules.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups, which can be further functionalized.
-
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
-
Cyanation: Introduction of a nitrile group, which can be a valuable pharmacophore or a precursor to other functional groups like carboxylic acids or amines.
Caption: Key Derivatization Pathways from the 6-Bromo Position.
Applications in Medicinal Chemistry and Drug Discovery
The indanone and indoline skeletons are integral to many compounds with significant biological activity.[1][2] They are found in molecules targeting a wide range of conditions, including cancer, inflammation, and neurodegenerative diseases like Alzheimer's.[1][7] For instance, the drug Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, features an indanone moiety.[1]
While specific published applications of this compound as a direct precursor are not extensively documented in readily available literature, its structural components are highly relevant. The 6-bromoindole scaffold, a close relative, has shown potential in the development of anticancer agents.[8] Furthermore, derivatives of bromo-quinolines, which share structural similarities, are being explored as potent inhibitors of kinases like PI3K and mTOR, crucial targets in cancer therapy.[9]
Therefore, this compound serves as an ideal starting point for generating libraries of novel indoline derivatives. Researchers can leverage the derivatization pathways described above to synthesize and screen new compounds for various biological activities, including but not limited to:
-
Anticancer Agents: By introducing pharmacophores known to interact with kinases or other cancer-related targets.
-
Anti-inflammatory Agents: Indanone analogues have been investigated as potent anti-inflammatory agents that can suppress signaling pathways like TLR4/JNK/NF-κB.[7]
-
Central Nervous System (CNS) Agents: The indoline scaffold is well-suited for targeting CNS receptors and enzymes.
Safety and Handling
As a research chemical, this compound requires careful handling. While specific toxicity data is limited, related bromo-aromatic compounds and indolines may cause irritation.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Recommended PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Work in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, combined with the strategic placement of a modifiable bromine atom, provides researchers with a powerful tool for constructing diverse molecular libraries. By enabling the systematic exploration of structure-activity relationships around the privileged indoline core, this compound facilitates the discovery of novel therapeutic agents targeting a spectrum of human diseases. Its utility underscores the critical role of well-designed chemical building blocks in advancing the frontiers of medicinal science.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11478467, (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). 6-Bromoindolin-2-one | 99365-40-9. Retrieved from [Link]
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Patil, P., Patil, S. A., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 725-743. Retrieved from [Link]
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Methodological & Application
Application Note: Structural Elucidation of 1-(6-Bromoindolin-1-yl)ethanone using 13C NMR Spectroscopy
Foundational Principles: The Role of 13C NMR in Structural Analysis
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike proton (¹H) NMR, which detects hydrogen nuclei, 13C NMR specifically probes the carbon-13 isotope. Although 13C has a low natural abundance of approximately 1.1%, modern NMR techniques, such as proton decoupling, allow for the acquisition of clear, interpretable spectra where each unique carbon atom in a molecule typically corresponds to a distinct signal.[2][3]
The position of a signal in the 13C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.[4] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects dictate the chemical shift, providing a detailed map of the molecule's structure. For a substituted heterocyclic compound like 1-(6-Bromoindolin-1-yl)ethanone, a key intermediate in medicinal chemistry, 13C NMR provides unambiguous confirmation of its structure, verifying the successful synthesis and purity of the compound.
Molecular Structure and Predicted Spectral Features
To effectively interpret the 13C NMR spectrum, we must first analyze the structure of this compound and predict the expected chemical shifts based on established principles.
Chemical Structure:
Figure 1: Structure of this compound with carbon atoms numbered for spectral assignment.
The molecule possesses 10 distinct carbon environments, and therefore, 10 signals are expected in the proton-decoupled 13C NMR spectrum. The chemical shift of each carbon is influenced by the following electronic effects:
-
Inductive Effects: The highly electronegative oxygen atom of the carbonyl group (C-9) will cause a significant downfield shift, making it the most deshielded carbon. The electronegative bromine atom will deshield the carbon it is attached to (C-6), while the nitrogen atom will deshield the adjacent carbons (C-2, C-7a).
-
Hybridization: The sp² hybridized carbons of the aromatic ring and the carbonyl group will resonate at lower fields (higher ppm values) compared to the sp³ hybridized aliphatic carbons (C-2, C-3) and the methyl group (C-10).[5]
The diagram below illustrates the key electronic influences on the carbon framework.
Caption: Key electronic effects influencing 13C NMR chemical shifts.
Predicted 13C NMR Chemical Shifts
Based on standard chemical shift ranges and the electronic effects discussed, we can predict the approximate chemical shifts for each carbon atom.
| Carbon Atom | Type | Hybridization | Influencing Factors | Predicted Chemical Shift (δ, ppm) |
| C-9 | Carbonyl (Amide) | sp² | Attached to electronegative O and N | 167 - 172 |
| C-7a | Aromatic (Quaternary) | sp² | Attached to N | 140 - 145 |
| C-5 | Aromatic (CH) | sp² | Standard aromatic | 128 - 132 |
| C-4 | Aromatic (CH) | sp² | Standard aromatic | 124 - 128 |
| C-3a | Aromatic (Quaternary) | sp² | Attached to N and aliphatic ring | 123 - 127 |
| C-7 | Aromatic (CH) | sp² | Ortho to N-acetyl group | 115 - 120 |
| C-6 | Aromatic (Quaternary) | sp² | Attached to electronegative Br | 114 - 118 |
| C-2 | Aliphatic (CH₂) | sp³ | Attached to N | 48 - 55 |
| C-3 | Aliphatic (CH₂) | sp³ | Standard aliphatic | 27 - 32 |
| C-10 | Methyl (CH₃) | sp³ | Attached to C=O | 21 - 25 |
| Table 1: Predicted 13C NMR chemical shifts for this compound. Ranges are estimated based on typical values for similar functional groups.[5][6] |
Experimental Protocols
Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible 13C NMR data.
Protocol for Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation. Since 13C NMR is inherently less sensitive than ¹H NMR, sample concentration is a key parameter.[7]
Materials:
-
This compound (50-100 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.7 mL
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with glass wool plug
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh 50-100 mg of the solid compound into a clean, dry vial. A higher concentration within this range is preferable to reduce acquisition time.[8][9]
-
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Vortex or gently swirl the vial until the solid is completely dissolved.
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker. If using tape, ensure it is applied smoothly to avoid interfering with the sample spinning in the spectrometer.[8]
Protocol for Data Acquisition
This protocol outlines standard parameters for a proton-decoupled 13C NMR experiment on a 400 MHz spectrometer.
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: 5 mm Broadband Observe (BBO) Probe
-
Temperature: 298 K (25 °C)
-
Experiment: Proton-decoupled 13C single pulse (zgpg30 or equivalent)
Key Acquisition Settings:
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient radiofrequency pulse delivery.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, from the methyl to the carbonyl region, are captured.
-
Transmitter Frequency Offset (O1p): Center the spectral width at approximately 110 ppm.
-
Number of Scans (NS): Set between 1024 and 4096 scans. The exact number will depend on the sample concentration. Quaternary carbons, especially the bromine-substituted C-6, may require more scans to be clearly visible due to their longer relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement.
-
Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for adequate relaxation of the carbon nuclei between pulses. For more quantitative results, a longer delay (5x the longest T₁ relaxation time) would be necessary.
-
Acquisition Time (AT): Set to approximately 1.0-1.5 seconds to ensure good digital resolution.
-
Pulse Width (P1): Use a calibrated 30° or 45° pulse angle. A smaller flip angle can help in acquiring data more rapidly when T₁ relaxation times are long.[10]
Protocol for Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a symmetrical, absorptive shape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the solvent peak to δ 77.16 ppm.[11] If an internal standard like tetramethylsilane (TMS) was added, reference its signal to δ 0.00 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Comprehensive Workflow Diagram
The entire process, from sample handling to final structural confirmation, is summarized in the workflow below.
Caption: Standard workflow for 13C NMR analysis.
Data Interpretation and Structural Assignment
After processing, the spectrum is analyzed. Each peak is assigned to a specific carbon atom in this compound. The assignment is a deductive process combining the predicted chemical shifts (Table 1) with the empirical data. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to definitively identify CH₃, CH₂, and CH groups, further validating the assignments.
Expected Spectral Data and Assignments:
| Observed Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~168.5 | C-9 | Most downfield signal, characteristic of an amide carbonyl carbon. |
| ~142.1 | C-7a | Quaternary carbon attached to nitrogen, deshielded. |
| ~130.2 | C-5 | Aromatic CH, in a standard chemical shift range. |
| ~125.9 | C-4 | Aromatic CH, slightly upfield from C-5. |
| ~124.5 | C-3a | Quaternary carbon, part of the aromatic system. |
| ~117.3 | C-7 | Aromatic CH, shielded by proximity to the fused ring system. |
| ~115.8 | C-6 | Quaternary carbon attached to bromine, deshielded by halogen but appears in a crowded region. |
| ~50.7 | C-2 | Aliphatic CH₂ directly attached to nitrogen, strongly deshielded. |
| ~29.6 | C-3 | Aliphatic CH₂, typical range for an sp³ carbon in a five-membered ring. |
| ~22.4 | C-10 | Most upfield signal, characteristic of a methyl group on an acetyl moiety. |
| Hypothetical data based on typical values for illustrative purposes. |
Conclusion
This application note has detailed a robust and reliable methodology for the 13C NMR analysis of this compound. By following the prescribed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for unambiguous structural verification. The predictive analysis based on fundamental principles of chemical shifts provides a solid foundation for accurate spectral interpretation, making 13C NMR an essential tool for quality control and structural elucidation in synthetic and medicinal chemistry.
References
-
Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]
-
Title: A Guide to 13C NMR Chemical Shift Values Source: Compound Interest URL: [Link]
-
Title: Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR) Source: Compound Interest URL: [Link]
-
Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
-
Title: Interpreting C-13 NMR spectra Source: Chemguide URL: [Link]
-
Title: How to Prepare Samples for NMR Source: University of Ottawa URL: [Link]
-
Title: Sample Preparation Source: University College London URL: [Link]
-
Title: Predict 13C carbon NMR spectra Source: NMRDB.org URL: [Link]
-
Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
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Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]
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Title: NMR sample preparation Source: École Polytechnique Fédérale de Lausanne (EPFL) URL: [Link]
-
Title: A Great 13C NMR Spectrum Even When Your Sample is Dilute Source: Anasazi Instruments URL: [Link]
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Title: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information Source: Royal Society of Chemistry URL: [Link]
-
Title: Using weak interactions to control C-H mono-nitration of indolines - Supporting Information Source: The Royal Society of Chemistry URL: [Link]
-
Title: NMR Assignments for 2-Ethyl-Indanone Source: University of Utah URL: [Link]
-
Title: Supporting Information Source: Wiley-VCH URL: [Link]
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Title: 13C NMR spectroscopy of indole derivatives Source: Semantic Scholar URL: [Link]
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Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]
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The Strategic Utility of 1-(6-Bromoindolin-1-yl)ethanone in Medicinal Chemistry: A Precursor for Next-Generation Therapeutics
Introduction: In the landscape of modern drug discovery, the indoline scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. Among the various functionalized indoline building blocks, 1-(6-Bromoindolin-1-yl)ethanone stands out as a versatile and strategically important precursor. Its unique combination of a protected indoline nitrogen and a reactive bromine handle at the 6-position makes it an ideal starting point for the synthesis of a diverse array of complex molecules, particularly in the development of Selective Androgen Receptor Modulators (SARMs). This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for its transformation into advanced intermediates for medicinally relevant compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below:
| Property | Value |
| CAS Number | 114744-53-5 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in methanol. |
| Melting Point | 105-109 °C |
| Storage | Store in a cool, dry place away from light |
Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] Unlike traditional anabolic steroids, SARMs aim to produce the anabolic benefits in muscle and bone with reduced unwanted androgenic effects on tissues like the prostate.[2] The indoline scaffold has been identified as a key pharmacophore in the design of novel, nonsteroidal SARMs.[3]
This compound serves as a critical starting material for the synthesis of indoline-based SARMs. The bromine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the target compounds.
Synthetic Workflow: From Precursor to a SARM Core Structure
The following workflow illustrates a common synthetic strategy employing this compound as a precursor for a key intermediate in SARM synthesis. This involves a Sonogashira coupling to introduce an alkyne, a functionality that can be further elaborated.
Caption: Synthetic workflow from the precursor to a SARM core.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol details a representative Sonogashira coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[4][5] This specific example demonstrates the introduction of an ethynyl group, a versatile handle for further chemical modifications.
Objective: To synthesize 1-(6-((trimethylsilyl)ethynyl)indolin-1-yl)ethanone as a key intermediate for SARM development.
Materials:
-
This compound
-
Trimethylsilylacetylene[6]
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the starting material. To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Base and Nucleophile Addition: Add anhydrous triethylamine (3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(6-((trimethylsilyl)ethynyl)indolin-1-yl)ethanone.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial to maintain catalytic activity.
-
Anhydrous Solvents and Reagents: Water can interfere with the catalytic cycle and lead to side reactions, reducing the yield of the desired product.
-
Copper(I) Iodide Co-catalyst: The copper(I) salt facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the Sonogashira catalytic cycle.[5]
-
Triethylamine as Base: The amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction, driving the reaction to completion.
The Mechanism of Action of SARMs and the Role of the Indoline Scaffold
SARMs exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[7] Upon ligand binding, the AR undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes.[8]
The tissue selectivity of nonsteroidal SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators (co-activators or co-repressors).[2] This differential recruitment results in a distinct pattern of gene expression compared to endogenous androgens, leading to the desired anabolic effects in muscle and bone with minimal impact on reproductive tissues.[9]
Caption: Simplified signaling pathway of a SARM.
The indoline core of many SARMs, accessible from precursors like this compound, plays a crucial role in orienting the key pharmacophoric elements within the ligand-binding pocket of the androgen receptor. The specific substitutions on the indoline ring, enabled by the reactivity of the bromo-precursor, are critical for achieving high binding affinity and the desired tissue-selective pharmacological profile.
Conclusion
This compound is a high-value precursor in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex heterocyclic compounds. Its application in the development of nonsteroidal SARMs highlights its significance in addressing unmet medical needs in areas such as muscle wasting and osteoporosis. The robust and well-established palladium-catalyzed coupling reactions applicable to this precursor provide medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The detailed protocol provided herein serves as a practical guide for researchers to leverage the full potential of this important building block in their drug discovery endeavors.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Montua, N., & Sewald, N. (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Molecules, 28(14), 5488. [Link]
-
Davey, R. A., & Grossmann, M. (2016). Androgen Receptor Structure, Function and Biology: From Bench to Bedside. The Journal of Clinical Endocrinology & Metabolism, 101(5), 1095–1115. [Link]
- Panacea Biotec Ltd. (2012). Novel process for the synthesis of indoline derivatives. (Patent No. WO2012131710A2).
-
Dalton, J. T., Taylor, R. P., Mohler, M. L., & Steiner, M. S. (2013). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 56(1), 4–18. [Link]
- Panacea Biotec Ltd. (2016). Method for preparing Silodosin. (Patent No. US20160176818A1).
-
Bull, D. S., et al. (2018). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Retrieved from [Link]
-
Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. The Journal of Frailty & Aging, 2(3), 121–122. [Link]
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Baran, P. S. (2011). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Androgen receptor. Retrieved from [Link]
-
Wikipedia. (2023). Selective androgen receptor modulator. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
- Janssen Pharmaceutica N.V. (2009). Indole derivatives as selective androgen receptor modulators (sarms). (Patent No. EP2078712B1).
-
Scott, J. D., et al. (2004). Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. The Journal of Organic Chemistry, 69(15), 5073–5082. [Link]
-
Denmeade, S. R., & Isaacs, J. T. (2021). Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. Cancers, 13(16), 4133. [Link]
-
U.S. Anti-Doping Agency. (n.d.). Selective Androgen Receptor Modulators (SARMs). Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Dalton, J. T., et al. (2013). Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit. Journal of Medicinal Chemistry, 56(1), 4-18. [Link]
-
Brown, R. C. D., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Retrieved from [Link]
-
Bai, X., et al. (2021). Androgen Receptor Signaling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies. International Journal of Molecular Sciences, 22(13), 6749. [Link]
-
Al-Suhaimi, E. A., et al. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry. ResearchGate. Retrieved from [Link]
-
Li, M., & Cui, N. (2023). Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. Annals of Urologic Oncology, 6(4), 6-12. [Link]
-
Guler, E., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 37(10), e23467. [Link]
- Janssen Pharmaceutica N.V. (2006). Novel indole derivatives as selective androgen receptor modulators (SARMS). (Patent No. TW200606146A).
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Application Notes & Protocols: Investigating the Anti-Cancer Potential of 1-(6-Bromoindolin-1-yl)ethanone
Introduction: The Promise of the Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] In oncology, indole derivatives have demonstrated significant therapeutic potential by targeting a wide array of molecular mechanisms crucial for cancer cell proliferation, survival, and metastasis.[1][2] These mechanisms include the inhibition of tubulin polymerization, modulation of critical signaling pathways such as p53 and Wnt/β-catenin, and the inhibition of protein kinases.[1][2]
The subject of this guide, 1-(6-Bromoindolin-1-yl)ethanone, is a novel compound featuring the core indoline structure with bromine substitution. While this specific molecule is yet to be extensively characterized in the scientific literature, its structural similarity to other bromo-substituted indole derivatives that exhibit anti-cancer properties makes it a compelling candidate for investigation.[2][3][4] This document provides a comprehensive suite of protocols for a systematic evaluation of the anti-cancer potential of this compound, from initial in vitro screening to proof-of-concept in vivo studies.
Physicochemical Properties of this compound
A solid understanding of the compound's basic properties is essential for accurate experimental design.
| Property | Value | Source |
| CAS Number | 114744-53-5 | [5] |
| Molecular Formula | C₁₀H₁₀BrNO | [5] |
| Molecular Weight | 240.10 g/mol | [5] |
| Appearance | (Typically a solid) | - |
| Storage | Sealed in a dry, room temperature environment | [5] |
Part 1: Foundational In Vitro Evaluation
The initial phase of investigation focuses on establishing the cytotoxic and anti-proliferative effects of this compound across a diverse panel of human cancer cell lines. This tiered approach allows for a broad initial screening followed by more focused mechanistic studies.
Workflow for In Vitro Analysis
Caption: Hypothesized inhibition of receptor tyrosine kinase signaling by the compound.
Protocol 2.1: Western Blot Analysis of Signaling Pathways
This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways to determine if the compound inhibits their activation.
Materials:
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 1-6 hours). Wash with cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in the phospho/total ratio indicates inhibition.
Part 3: Preclinical In Vivo Evaluation
Promising in vitro results should be validated in a relevant animal model to assess efficacy and systemic effects. The use of a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach. [6][7]
Workflow for In Vivo Xenograft Study
Caption: Standard workflow for a preclinical xenograft mouse model study.
Protocol 3.1: Human Tumor Xenograft Model
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Selected human cancer cell line (e.g., A549)
-
Matrigel
-
Injectable formulation of this compound (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated as (Length x Width²)/2.
-
Randomization and Treatment: Randomize the mice into treatment groups (n=8-10 per group). Begin treatment administration via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Tissue Collection: At the endpoint, euthanize the mice, and carefully excise the tumors. Weigh the tumors and preserve them for further analysis (e.g., snap-freeze for western blotting, fix in formalin for immunohistochemistry).
Interpreting In Vivo Data
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as:
TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100
Significant TGI with minimal impact on body weight suggests a favorable therapeutic window.
Expected Data Summary
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 |
| Compound | 10 | 950 ± 180 | 36.7 | +1.8 |
| Compound | 30 | 500 ± 150 | 66.7 | -3.0 |
| Positive Control | (e.g., 15) | 400 ± 120 | 73.3 | -5.5 |
Conclusion and Future Directions
This document outlines a systematic, hypothesis-driven approach to evaluate the anti-cancer potential of the novel compound this compound. The indole scaffold holds significant promise in oncology, and a thorough investigation of this bromo-substituted derivative is warranted. [1][2][8]Positive results from these foundational studies would justify more advanced preclinical development, including pharmacokinetic and toxicology studies, and investigation into its efficacy in more complex in vivo models, such as patient-derived xenografts (PDX). [6][7]The protocols provided herein offer a robust framework for elucidating the compound's mechanism of action and establishing its potential as a future therapeutic agent.
References
-
Busch, C., & Firestone, G. L. (2010). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. National Institutes of Health. [Link]
-
Carbone, A., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]
-
de Oliveira, M. P., & de Oliveira, R. B. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
-
Follit, F., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]
-
Pandey, V., et al. (2022). In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. EMBO Molecular Medicine. [Link]
-
Sá, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. [Link]
-
Crown Bioscience. (n.d.). In Vivo Model Systems. Crown Bioscience. [Link]
-
Kumar, A., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]
-
Gomha, S. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
-
Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. [Link]
-
N.A. (2026). Radiomodifying properties of a bromo-substituted derivative of indole-3-carboxylic acid in proton and electron therapy of Ehrlich carcinoma in vivo. ResearchGate. [Link]
-
Eicheler, W., & Zips, D. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. [Link]
-
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(6-Bromoindolin-1-yl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the purification of 1-(6-Bromoindolin-1-yl)ethanone. Drawing on established chemical principles and analogous procedures for similar molecules, this document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Given that this compound is typically synthesized via the acetylation of 6-bromoindoline, the most probable impurities are:
-
Unreacted 6-bromoindoline: Incomplete acetylation will leave the starting material in your crude product.
-
Diacetylated byproducts: Although less common, over-acetylation can potentially occur.
-
Reagents from the reaction: Residual acetylating agents (e.g., acetic anhydride) or catalysts.
-
Solvent residues: Traces of the reaction solvent.
Q2: I have a crude mixture. What is the best first step to assess its purity?
A2: Thin-Layer Chromatography (TLC) is an indispensable initial step. It is a rapid and inexpensive technique to visualize the number of components in your mixture and to determine an appropriate solvent system for larger-scale purification methods like column chromatography.
Q3: My purified product appears as an oil, but I was expecting a solid. What should I do?
A3: "Oiling out" is a common issue in crystallization. This occurs when the compound separates from the solution at a temperature above its melting point. To address this, you can try reheating the solution and adding more of the better solvent to ensure the compound stays dissolved until the solution has cooled sufficiently. Alternatively, switching to a different recrystallization solvent system may be necessary.
Q4: After column chromatography, I have many mixed fractions. How can I improve the separation?
A4: To enhance separation in column chromatography, consider the following:
-
Optimize the eluent system: A less polar solvent system will generally lead to better separation of less polar compounds. Experiment with different ratios of solvents like ethyl acetate and hexane.
-
Use a shallower solvent gradient: If using a gradient elution, a more gradual increase in polarity can improve the resolution between closely eluting compounds.
-
Reduce the column load: Overloading the column is a common cause of poor separation. Use a sample-to-silica ratio of approximately 1:50 to 1:100 by weight.
-
Ensure proper packing: A well-packed column without any air bubbles or cracks is crucial for good separation.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques for this compound.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the target compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.
Troubleshooting Common Recrystallization Problems:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. - Choose a solvent with a lower boiling point. |
| Low recovery of the purified product. | - Too much solvent was used. - The crystals were washed with a solvent in which they are soluble. - Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| The purified product is still impure. | - The chosen solvent did not effectively separate the impurity. - The rate of cooling was too fast, trapping impurities within the crystal lattice. | - Perform small-scale solvent screening to find a more suitable recrystallization solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Suggested Recrystallization Solvents to Screen: Based on the polarity of this compound, good starting points for solvent screening include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate/Hexane mixture
-
Toluene
Column Chromatography
Flash column chromatography using silica gel is a standard method for purifying organic compounds. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
Troubleshooting Common Column Chromatography Problems:
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands). | - Inappropriate solvent system. - Column overloading. - Column was not packed properly. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. - Reduce the amount of crude material loaded onto the column. - Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate. |
| Streaking or tailing of spots on TLC of collected fractions. | - The compound is interacting too strongly with the acidic silica gel. - The compound is degrading on the column. | - Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. - Consider using a different stationary phase like neutral alumina. |
| Cracks appearing in the silica gel bed. | - The column ran dry. - A change in solvent polarity caused heat generation. | - Never let the solvent level drop below the top of the silica gel. - When running a gradient, ensure a gradual change in solvent polarity. |
Typical Column Chromatography Conditions for N-acetylated Bromoindolines:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal ratio should be determined by prior TLC analysis.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
Objective: To assess the purity of the crude product and determine an optimal solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen eluent.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The product and any UV-active impurities will appear as dark spots.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the polarity of the eluent to achieve good separation of the spots, with the target compound having an Rf of approximately 0.2-0.3 for optimal column chromatography separation.
Purification by Column Chromatography
Objective: To purify the crude this compound on a larger scale.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (determined from TLC analysis, e.g., ethyl acetate/hexane)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate and never let the solvent level drop below the top of the silica gel.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Physicochemical Properties of this compound and Related Compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₀H₁₀BrNO | 240.10[1] | Solid (predicted) |
| 6-Bromoindoline | C₈H₈BrN | 198.06[2] | Not specified |
| 3-Acetyl-6-bromoindole | C₁₀H₈BrNO | 238.08[3][4] | Solid |
Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common purification problems.
References
-
MDPI. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]
-
ResearchGate. C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. [Link]
-
PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [Link]
-
PubMed. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
E-Journal of Chemistry. Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
Sources
Technical Support Center: Synthesis of 1-(6-Bromoindolin-1-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(6-bromoindolin-1-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the N-acetylation of 6-bromoindoline. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.
The standard synthesis of this compound involves the N-acetylation of 6-bromoindoline using an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a non-nucleophilic base. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and significantly reduce yield. This guide provides a question-and-answer-based troubleshooting framework to address these specific issues.
Primary Reaction Workflow
The intended transformation is the selective acetylation of the nitrogen atom of the indoline ring.
Caption: Ideal synthesis pathway for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction is complete by TLC, but the final product is a dark brown or black oil that is difficult to purify. What is causing this discoloration?
A1: Root Cause Analysis & Mechanism
This is a classic sign of oxidation . Indolines (2,3-dihydroindoles) are sensitive compounds that can be easily oxidized to form highly colored and often polymeric impurities. The oxidation can occur at two primary sites:
-
Dehydrogenation to Indole: The indoline ring can aromatize to the corresponding indole. This is a common pathway, especially if the reaction is exposed to air for prolonged periods or if certain metal catalysts are present.[1]
-
Oxidation at C2/N1: Radical-mediated oxidation can occur, particularly involving atmospheric oxygen, leading to the formation of complex, conjugated systems.[2] A detailed investigation into indoline dehydrogenation highlights that this process can be initiated by various oxidants and even light, proceeding through a radical chain mechanism.[2]
These oxidized byproducts are typically high-molecular-weight, polar, and intensely colored, making them difficult to remove via standard silica gel chromatography.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere: The most critical preventative measure is to rigorously exclude oxygen.
-
Degas Your Solvent: Before use, sparge your reaction solvent (e.g., Dichloromethane, THF) with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Use Schlenk Techniques: Assemble your glassware and flame-dry it under a vacuum. Backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction, from reagent addition to quenching.
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Acetylation of indolines is often rapid, even at 0 °C. Higher temperatures can accelerate oxidative decomposition.
-
Limit Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Extended reaction times increase the opportunity for air to leak into the system and cause oxidation.
Q2: My mass spectrometry data shows a significant peak with a mass corresponding to the addition of two acetyl groups. How can I prevent this di-acetylation?
A2: Root Cause Analysis & Mechanism
You are observing a Friedel-Crafts acylation on the aromatic ring, in addition to the desired N-acetylation.[3]
-
Mechanism: After the primary N-acetylation, the lone pair of the nitrogen atom can still activate the fused benzene ring towards electrophilic aromatic substitution. The acetyl group on the nitrogen is electron-withdrawing, which deactivates the ring, but the nitrogen itself is a powerful activating group. The second acetylation will be directed to the positions ortho and para to the nitrogen atom (C4 and C7). This side reaction is heavily promoted by the presence of Lewis acids.[3][4][5] Strong Lewis acids like AlCl₃ can generate a highly reactive acylium ion (CH₃CO⁺) from the acetylating agent, which then attacks the electron-rich aromatic ring.[6]
Caption: Competing N-Acylation and C-Acylation pathways.
Troubleshooting & Prevention Protocol:
-
Avoid Lewis Acids: Do not use Lewis acidic catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂). For N-acetylation, a simple organic base is sufficient.
-
Choice of Base: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine. These bases act as scavengers for the acid byproduct (acetic acid or HCl) without promoting acylium ion formation.
-
Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride for this reaction. Acetyl chloride is more reactive and can more readily generate reactive intermediates that lead to Friedel-Crafts side reactions.
-
Stoichiometry and Addition: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent. Add it slowly to the solution of 6-bromoindoline and base at a low temperature (e.g., 0 °C) to maintain control over the reaction exotherm and minimize side reactions.
Q3: My reaction seems stalled. TLC analysis shows a large amount of unreacted 6-bromoindoline even after several hours. What is happening?
A3: Root Cause Analysis & Mechanism
Incomplete conversion is typically due to the deactivation or consumption of your acetylating agent. The most common culprit is hydrolysis .
-
Mechanism: Acetic anhydride reacts readily with water to form two equivalents of acetic acid.[7][8] This reaction is often faster than the desired N-acetylation, especially if significant moisture is present. The hydrolysis consumes your reagent, leading to an effective substoichiometric amount and therefore an incomplete reaction.[9][10] The generated acetic acid can also protonate the indoline nitrogen, rendering it non-nucleophilic and further halting the reaction.
Troubleshooting & Prevention Protocol:
| Issue | Diagnostic Test | Corrective Action |
| Wet Solvent/Reagents | Add a few drops of acetic anhydride to anhydrous DCM. A clear solution indicates dryness. Cloudiness suggests water. | Use freshly distilled solvents from an appropriate drying agent (e.g., CaH₂ for DCM). Ensure the 6-bromoindoline starting material is thoroughly dry. |
| Degraded Acetic Anhydride | Old bottles of acetic anhydride can absorb atmospheric moisture. Check the assay if possible. | Use a fresh bottle or a freshly opened bottle of acetic anhydride. For critical reactions, consider distilling it before use (Note: handle with care under appropriate safety precautions). |
| Insufficient Reagent | Review your calculations. | Ensure you are using at least 1.1 equivalents of acetic anhydride relative to the 6-bromoindoline. A slight excess is recommended to counteract minor sources of moisture. |
Protocol: Quick Quality Check for Acetic Anhydride
-
In a dry vial, add 1 mL of anhydrous pyridine.
-
Carefully add 0.5 mL of the acetic anhydride to be tested.
-
The mixture should remain clear and colorless. A rapid warming or formation of a precipitate (pyridinium acetate) can indicate significant acetic acid contamination from hydrolysis.
Q4: My NMR spectrum shows broad peaks and a complex baseline, suggesting polymerization. Is this common?
A4: Root Cause Analysis & Mechanism
Yes, indoles and indolines can be susceptible to acid-catalyzed polymerization .[11] While the indoline ring is more stable than the indole ring, strong acidic conditions can lead to ring-opening or oligomerization.[12]
-
Mechanism: If your reaction generates a significant amount of acid (e.g., from using acetyl chloride without enough base, or from hydrolyzed acetic anhydride), the indoline nitrogen can be protonated. This can initiate a cascade of reactions, including electrophilic attack of one indoline molecule on another, leading to polymeric tars. Studies on indole itself show it undergoes rapid polymerization in the presence of acids like HCl.[11]
Troubleshooting & Prevention Protocol:
-
Sufficient Base: Ensure you use at least a stoichiometric amount of base (relative to the acid produced). With acetic anhydride, 1.1-1.2 equivalents of a base like triethylamine is standard. If using acetyl chloride, which produces HCl, at least 1.1 equivalents of base is critical.
-
Controlled Addition: Add the acetylating agent slowly to the solution of the indoline and base. This prevents a localized buildup of acid before the base can neutralize it.
-
Aqueous Workup: Quench the reaction by pouring it into a mild aqueous base like saturated sodium bicarbonate solution. This will neutralize any residual acid and prevent polymerization during solvent removal.
References
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
-
Hydrolysis of Acetic anhydride|| Organic Chemistry. YouTube. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]
-
Why is indole acetic acid not stable under acidic conditions or light. Reddit. [Link]
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ACS Publications. [Link]
-
HYDROLYSIS OF ACETIC ANHYDRIDE IN THE PRESENCE OF ACETATE BUFFER AND PYRIDINE. ACS Publications. [Link]
-
Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. National Institutes of Health (NIH). [Link]
-
(PDF) Indoline Dehydrogenation. ResearchGate. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. National Institutes of Health (NIH). [Link]
-
(PDF) A convenient preparation of indoline. ResearchGate. [Link]
-
Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. R Discovery. [Link]
-
ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS1,2. ACS Publications. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
(PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. [Link]
-
(PDF) Hydrolysis of Acetic Anhydride in a CSTR. ResearchGate. [Link]
-
(PDF) Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Synthesis of indolines. Organic Chemistry Portal. [Link]
-
Acetic anhydride. Wikipedia. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. ACS Publications. [Link]
-
The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts acylation. YouTube. [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: A Guide to the Stability and Storage of 1-(6-Bromoindolin-1-yl)ethanone
Welcome to the technical support center for 1-(6-Bromoindolin-1-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common questions and concerns regarding its stability and storage, providing you with the necessary information to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Several suppliers recommend storage at room temperature.[4][5] For enhanced stability, particularly for long-term storage, keeping the container in a dark place and under an inert atmosphere is also advised.[6][7] While room temperature is generally acceptable, for analogous compounds, storage at -20°C is recommended to prevent potential degradation, especially if the compound will be stored for an extended period.
Q2: I've noticed some discoloration of my this compound powder. What could be the cause?
A2: Discoloration of a solid compound can be an indicator of degradation. This could be due to several factors, including exposure to light, moisture, or reactive atmospheric gases. The indolinone core, while relatively stable, can be susceptible to oxidation over time, which may lead to the formation of colored impurities. It is also possible that trace impurities from the synthesis are catalyzing a slow decomposition. We recommend performing a purity analysis, for instance by HPLC or LC-MS, to assess the integrity of the compound.
Q3: Is this compound sensitive to moisture?
A3: Yes, compounds with functional groups such as the amide in this compound can be sensitive to moisture. While some sources for similar compounds note that they can decompose in contact with water, this is not universally stated for all bromo-ethanone derivatives.[1] However, as a best practice, it is crucial to store the compound in a dry environment and handle it in a manner that minimizes exposure to atmospheric moisture.[4] Using a desiccator for storage is a good precautionary measure.
Q4: What solvents are compatible with this compound for preparing stock solutions?
A4: this compound is generally soluble in a range of organic solvents. For the preparation of stock solutions, we recommend using anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. It is crucial to use high-purity, dry solvents to prevent solvent-mediated degradation. The stability of the compound in solution will be lower than in its solid state, so it is advisable to prepare fresh solutions for your experiments or to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: Are there any known chemical incompatibilities with this compound?
A5: Based on the safety data sheets for structurally similar compounds, this compound should be kept away from strong oxidizing agents.[2] Reactions with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the amide bond.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected experimental results | Compound degradation | Verify the purity of your this compound sample using an appropriate analytical technique (e.g., HPLC, NMR, or LC-MS). |
| Difficulty in dissolving the compound | Poor solubility in the chosen solvent or presence of insoluble impurities | Try a different solvent or use gentle heating and sonication to aid dissolution. If insolubility persists, it may indicate compound degradation or the presence of polymeric impurities. |
| Formation of precipitates in stock solution | Exceeded solubility limit or degradation of the compound | Prepare a more dilute stock solution. If precipitates form in a previously clear solution, this is a strong indicator of degradation. The solution should be discarded and a fresh one prepared. |
| Change in physical appearance (color, texture) | Exposure to light, moisture, or air | Store the compound in a dark, dry place, preferably under an inert atmosphere. If the appearance has changed, a purity check is recommended before use. |
Experimental Protocols
Protocol 1: Assessment of Solid-State Stability
This protocol outlines a basic approach to assess the stability of this compound under different storage conditions.
-
Sample Preparation: Aliquot approximately 5 mg of this compound into several appropriately labeled amber glass vials.
-
Initial Analysis (T=0): Analyze one of the vials immediately to establish a baseline purity profile. Recommended analytical techniques include HPLC-UV, LC-MS, or ¹H NMR.
-
Storage Conditions: Store the remaining vials under a variety of conditions:
-
-20°C, desiccated, dark
-
4°C, desiccated, dark
-
Room temperature, desiccated, dark
-
Room temperature, exposed to ambient light and humidity
-
40°C, desiccated, dark (accelerated stability)
-
-
Time Points: Analyze one vial from each storage condition at predetermined time points (e.g., 1, 3, 6, and 12 months).
-
Data Analysis: Compare the purity profiles at each time point to the initial T=0 analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Protocol 2: Solution Stability Assessment
This protocol is designed to evaluate the stability of this compound in a chosen solvent.
-
Stock Solution Preparation: Prepare a stock solution of this compound in your desired anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using HPLC-UV or LC-MS to determine the initial purity.
-
Storage: Store the stock solution under your typical experimental conditions (e.g., 4°C or room temperature on the benchtop).
-
Time Points: Analyze aliquots of the stock solution at various time points (e.g., 1, 4, 8, 24, and 48 hours).
-
Analysis: Monitor for any decrease in the parent compound's peak area and the emergence of new peaks, which would signify degradation products.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
-
Krause, J., & Schieberle, P. (2018). New Degradation Pathways of the Key Aroma Compound 1-Penten-3-one during Storage of Not-from-Concentrate Orange Juice. Journal of Agricultural and Food Chemistry, 66(42), 11195-11202. [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 114744-53-5|this compound|BLD Pharm [bldpharm.com]
- 5. 1309365-98-7|1-(6-Bromoquinolin-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 99365-40-9|6-Bromoindolin-2-one|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(6-Bromoindolin-1-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 1-(6-Bromoindolin-1-yl)ethanone . This guide is designed for researchers, chemists, and drug development professionals actively working with this compound. Our goal is to provide practical, experience-driven advice to help you navigate common experimental challenges, enhance reaction yields, and ensure product purity. We will delve into the causality behind experimental choices, offering a self-validating framework for your protocols.
The synthesis of this compound is achieved through the N-acetylation of 6-bromoindoline. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact its outcome. This guide offers a structured approach to troubleshooting and optimization.
General Reaction Scheme
The core transformation involves the formation of an amide bond between the secondary amine of the 6-bromoindoline ring and an acetyl group.
Figure 1. General synthesis of this compound via N-acetylation of 6-bromoindoline.
Troubleshooting Guide & Optimization Strategies
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction shows very low to no conversion to the desired product. What are the primary factors to investigate?
Low or no yield is the most common issue and can typically be traced back to one or more of the following core reaction parameters: the base, the acetylating agent, the solvent, or the temperature.
Probable Cause A: Ineffective Deprotonation (Choice of Base)
Expertise & Experience: The N-H proton of 6-bromoindoline is not highly acidic, and its removal is crucial for activating the nitrogen as a nucleophile. The base's role is to deprotonate this nitrogen, forming a highly reactive indolinide anion, which then readily attacks the acetylating agent.[1] If the base is too weak or used incorrectly, this essential activation step will not occur.
Solutions:
-
Use a Strong, Non-nucleophilic Base: For complete and rapid deprotonation, a strong base like sodium hydride (NaH, 60% dispersion in oil) is highly effective.[2] This is typically performed in an anhydrous aprotic solvent like DMF or THF at 0 °C to room temperature before adding the acetylating agent.
-
Consider Carbonate Bases at Higher Temperatures: Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be very effective, though they often require higher temperatures (e.g., 100-140 °C) to drive the reaction.[1] Cs₂CO₃ is often superior due to its higher solubility in organic solvents.
-
Role of Organic Bases: Amine bases like pyridine or triethylamine (TEA) are generally used as acid scavengers for the HCl or acetic acid byproduct generated when using acetyl chloride or acetic anhydride, respectively. They are typically not strong enough to significantly deprotonate the indoline itself but are crucial for preventing protonation of the starting material.
Probable Cause B: Insufficiently Reactive Acetylating Agent
Expertise & Experience: The electrophilicity of the acetylating agent dictates the reaction rate.
Solutions:
-
Acetyl Chloride: Generally more reactive than acetic anhydride. It should be added slowly, often at a reduced temperature (e.g., 0 °C), to control the exothermic reaction. Its use generates HCl, which must be neutralized by a base (like pyridine or TEA) to prevent protonation of the starting amine.[3]
-
Acetic Anhydride: A common and effective reagent. It can be used with a catalytic amount of a strong acid (like H₂SO₄) or with a base.[4][5] The reaction may require heating to proceed at a reasonable rate.[6]
Probable Cause C: Suboptimal Solvent Choice
Expertise & Experience: The solvent plays a critical role in solubilizing reagents and influencing reaction pathways.[7]
Solutions:
-
Aprotic Polar Solvents: Dry dimethylformamide (DMF) is an excellent choice when using NaH, as it effectively solvates the sodium cation.[2]
-
Aprotic Nonpolar Solvents: High-boiling-point solvents like xylene can be ideal when using carbonate bases, as they allow for the higher temperatures needed to drive the reaction.[1]
-
Solvent Dependency: Some base-catalyzed reactions show strong solvent dependency. For instance, reactions with K₂CO₃ may proceed well in acetonitrile (CH₃CN) but poorly in other solvents.[8] It is crucial to screen solvents if initial attempts fail.
Optimization Workflow for Low Yield
Below is a logical workflow for troubleshooting low conversion issues.
Diagram 1. Troubleshooting decision tree for low product yield.
Question 2: I am observing multiple spots on my TLC plate, suggesting side products. What is happening?
The formation of multiple products often points to competing reaction pathways or degradation.
Probable Cause: Competing C-Acylation
Expertise & Experience: While the indoline nitrogen is the most nucleophilic site after deprotonation, acylation can sometimes occur at the electron-rich aromatic ring (C-acylation), particularly at the C5 or C7 positions, though less common than C3-acylation in indoles.[1]
Solutions:
-
Two-Step, One-Pot Procedure: First, ensure complete deprotonation of the nitrogen by stirring the 6-bromoindoline with a strong base (like NaH) in an anhydrous aprotic solvent for a period (e.g., 30-60 minutes) before the slow addition of the acetylating agent. This pre-formation of the indolinide anion heavily favors N-acylation.
-
Milder Conditions: Avoid strongly acidic conditions (e.g., Friedel-Crafts), which are known to promote C-acylation.[9] Using a base-mediated approach is the standard for selective N-acylation.
Question 3: The reaction seems to work, but purifying the final product is difficult.
Purification challenges usually stem from unreacted starting materials or persistent byproducts.
Solutions:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is essential. Quench the reaction mixture with water or a saturated ammonium chloride solution to destroy any unreacted NaH or acetyl chloride. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Base/Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted 6-bromoindoline and organic bases like pyridine. Then, wash with a saturated sodium bicarbonate solution to remove any acetic acid byproduct and neutralize the organic layer.[10] Finally, wash with brine to remove excess water.[2]
-
Chromatography: Column chromatography on silica gel is the most reliable method for obtaining a highly pure product. A gradient elution system, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of base-promoted N-acetylation?
The mechanism is a two-step process. First, the base abstracts the acidic proton from the indoline nitrogen to form a nucleophilic indolinide anion. Second, this anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate that collapses to yield the N-acetylated product.[1]
Diagram 2. Simplified mechanism of N-acetylation.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product, being more polar than the starting 6-bromoindoline but less polar than some byproducts, will have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS is an excellent technique.[11]
Q3: What are the recommended storage conditions for this compound?
The compound should be stored in a tightly sealed container in a dry, cool place, typically at room temperature.[12]
Q4: Are there alternative, milder methods for N-acylation?
Yes, methods using thioesters as the acyl source in the presence of Cs₂CO₃ have been reported as mild and efficient for N-acylation of indole systems, showing good functional group tolerance.[1] Another approach involves using carboxylic acids directly with activating agents like boric acid or DMAPO/Boc₂O, which can avoid the use of harsh acyl halides.[13][14]
Data Summary for Reaction Optimization
The tables below summarize key variables for consideration during reaction optimization.
Table 1: Comparison of Common Acetylating Systems
| Acetylating System | Reagent | Typical Conditions | Pros | Cons |
| Acid Anhydride | Acetic Anhydride | Heat (50-100 °C), optional acid/base catalyst | Readily available, moderate reactivity | May require heat, byproduct is acetic acid |
| Acid Chloride | Acetyl Chloride | 0 °C to RT, with an acid scavenger (e.g., TEA) | Highly reactive, fast reaction | Moisture sensitive, produces corrosive HCl |
| Alternative Acyl Source | Thioesters | Cs₂CO₃, Xylene, 100-140 °C | Mild, high functional group tolerance | Reagent may not be commercially available |
Table 2: Screening Guide for Base and Solvent Combinations
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Expected Outcome | Reference |
| 1 | NaH (1.1 eq) | Anhydrous DMF | 0 to 25 | High yield, fast reaction | [2] |
| 2 | Cs₂CO₃ (2.0 eq) | Xylene | 140 | Good to excellent yield | [1] |
| 3 | K₂CO₃ (2.0 eq) | Acetonitrile | 60-80 | Moderate to good yield | [8] |
| 4 | Pyridine (solvent) | Acetic Anhydride | Reflux | Classical method, variable yield | [6] |
| 5 | TEA (1.5 eq) | DCM / Acetyl Chloride | 0 to 25 | Effective for acid scavenging | [3] |
Experimental Protocol: N-Acetylation using Sodium Hydride
This protocol is a robust starting point based on established methodologies for N-alkylation and acylation of indole-like systems.[2]
Materials:
-
6-Bromoindoline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetyl chloride
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 6-bromoindoline (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Acetylation: Cool the reaction mixture back down to 0 °C. Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford pure this compound.
References
-
Zhang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-96. [Link]
-
Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Novikov, R. A., et al. (2022). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 27(21), 7203. [Link]
-
Ibrahim, M. N. (n.d.). Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Nicodem. (2009). question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board. [Link]
-
Rana, C. S., et al. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 11(8). [Link]
-
Dr. Alice Chemistry. (2021, April 3). Acetylation of Aromatic primary amine. YouTube. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 7(10), 1927–1929. [Link]
-
Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 15(2), 933. [Link]
-
Li, Y., et al. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Molecules, 28(22), 7523. [Link]
-
ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... ResearchGate. [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation--The Acetylation of A Primary Aromatic Amine. Scribd. [Link]
-
Tiekink, E. R. T., & Faridoon. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2664. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Pramanik, A. (2006). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 118(6), 555-558. [Link]
-
ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
ResearchGate. (n.d.). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]
-
Lee, S., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(20), 6825. [Link]
-
Liu, C., et al. (2020). An essential role of acetyl coenzyme A in the catalytic cycle of insect arylalkylamine N-acetyltransferase. Communications Biology, 3(1), 433. [Link]
-
PubChem. (n.d.). 6-Bromoindole. National Center for Biotechnology Information. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for 1-(6-Bromoindolin-1-yl)ethanone
Introduction: Welcome to the technical support center for 1-(6-Bromoindolin-1-yl)ethanone (CAS: 114744-53-5). This molecule is a key intermediate in various synthetic pathways within pharmaceutical research and development. Establishing robust, accurate, and reproducible analytical methods is critical for ensuring the quality, purity, and stability of this compound. This guide provides practical, in-depth answers to common challenges encountered during its analysis, moving from frequently asked questions to specific troubleshooting protocols for HPLC and GC-MS techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial high-level inquiries regarding the handling and analysis of this compound.
Q1: What are the recommended storage conditions to maintain the stability of this compound?
A1: To ensure long-term stability and prevent degradation, this compound should be stored in a cool, dry place, sealed in an airtight container away from light.[1] For analytical standards and stock solutions, storage at 2-8°C is recommended. The C-Br bond and the acetyl group can be susceptible to degradation, particularly hydrolysis or photolysis, over extended periods if not stored properly.
Q2: What is the most appropriate solvent for preparing a stock solution for chromatographic analysis?
A2: Acetonitrile is an excellent first choice for both reversed-phase HPLC and GC analysis. It is a polar aprotic solvent that readily dissolves the compound and is compatible with common mobile phases and GC injection techniques. Dimethyl sulfoxide (DMSO) can also be used, but it is non-volatile and can cause issues in GC analysis and may be too strong a solvent for some reversed-phase HPLC methods, leading to peak distortion. Always use HPLC or GC-grade solvents to avoid introducing contaminants.[2]
Q3: Which analytical technique—HPLC or GC-MS—is better suited for purity assessment and quantification?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the preferred method for purity and quantitative analysis of this compound. Its molecular weight (240.10 g/mol ) and structure suggest it is not highly volatile, making it ideal for LC techniques.[1] HPLC analysis avoids the thermal stress of a hot GC inlet, which could potentially cause degradation of the bromo-substituted compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification and to detect volatile impurities but may require careful optimization of the injection temperature to prevent on-column decomposition.[3][4]
Part 2: Troubleshooting Guide for Analytical Methods
This section provides a systematic approach to identifying and resolving common issues encountered during experimental work.
General Troubleshooting Workflow
Before diving into technique-specific issues, a general, systematic approach can often resolve problems quickly. The following workflow illustrates a logical diagnostic process.
Caption: A general workflow for diagnosing analytical issues.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q4: My chromatogram shows a significant tailing peak for this compound. What are the causes and how can I fix it?
A4: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.[5]
-
Causality: The indoline nitrogen in your molecule is basic. If you are using a standard C18 column, residual, un-capped silanol groups (Si-OH) on the silica surface are acidic. At neutral pH, your basic analyte can interact strongly with these acidic sites via ion exchange, causing a portion of the molecules to lag behind the main band, resulting in a tail.
-
Solutions:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to bring the pH to ~3. At this pH, the surface silanols are protonated and less active, while the analyte is protonated and consistently charged, minimizing secondary interactions.
-
Increase Buffer Concentration: If you are already using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH throughout the column.[5]
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or designed specifically for analyzing basic compounds. Using such a column will significantly reduce silanol interactions.
-
Check for Column Contamination: A blocked frit or contamination at the head of the column can distort peak shape. Try back-flushing the column (if the manufacturer allows) or replacing the guard column.[6]
-
Q5: I am struggling to resolve this compound from a closely eluting impurity. How can I improve the resolution?
A5: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.
-
Causality: Poor resolution means the column and mobile phase are not differentiating well enough between your analyte and the impurity.
-
Solutions:
-
Optimize the Organic Solvent: If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol has different solvent properties and can alter the elution order and selectivity between your analyte and the impurity.
-
Adjust the Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of your peaks of interest. A slower increase in organic solvent gives more time for the column to resolve the compounds.
-
Change the Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the most powerful way to alter selectivity. If you are using a C18 column, consider a Phenyl-Hexyl or a Polar-Embedded phase, which will introduce different interactions (e.g., π-π interactions) that can resolve structurally similar compounds.
-
Decrease the Flow Rate: Reducing the flow rate can increase the column's efficiency (N), leading to narrower peaks and better resolution, although this will increase the run time.
-
Q6: My baseline is drifting upwards during my gradient run, even without an injection. What should I check?
A6: A drifting baseline in a gradient run is almost always related to the mobile phase or the detector.[2]
-
Causality: As the gradient progresses, the composition of the solvent reaching the detector changes. If the "weak" solvent (e.g., water with buffer) and the "strong" solvent (e.g., acetonitrile) have different UV absorbances at your detection wavelength, the baseline will naturally drift. Contaminants in the weaker solvent can also concentrate on the column and elute as the organic percentage increases.
-
Solutions:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade water and solvents. Lower-quality water is a common source of organic contaminants.[2]
-
Match UV Absorbance: Ensure both your mobile phase A and B contain the same concentration of any UV-active additives (like TFA or formic acid).
-
Properly Degas Mobile Phases: Dissolved gas can form bubbles in the system as the solvent composition changes, causing baseline noise and drift. Use an in-line degasser or sparge solvents with helium.[2]
-
Check Detector Lamp: An aging UV lamp can lose intensity and cause baseline instability. Check the lamp's energy or hours of use.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q7: I am seeing broad peaks and suspect my compound is degrading in the GC inlet. How can I confirm and prevent this?
A7: Thermal degradation is a significant risk for multifunctional molecules in a hot GC inlet.[4]
-
Causality: this compound contains a bromine atom, which can be thermally labile. The hot metal surfaces and active sites within the injector liner can catalyze decomposition or dehalogenation, leading to peak broadening, tailing, or the appearance of degradation products.
-
Solutions:
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it. Find the lowest temperature that provides efficient and reproducible vaporization without causing degradation.
-
Use a Deactivated Liner: A standard glass liner has active silanol groups. Use a liner that has been deactivated (silanized) to create a more inert surface. This is crucial for preventing catalytic degradation.
-
Perform an Inlet Activity Test: Inject a standard mixture of active compounds (e.g., a "Grob test mix") to diagnose the inertness of your inlet system. This will objectively show if your system is prone to degrading sensitive analytes.
-
Consider Derivatization: While not ideal for routine analysis, derivatization can sometimes improve thermal stability.[7][8] However, for this compound, optimizing inlet conditions is a more direct approach.
-
Q8: I am observing "ghost peaks" in my blank runs after analyzing my sample. What is the source?
A8: Ghost peaks are extraneous peaks that appear in chromatograms, often in blank runs, and are typically due to carryover or system contamination.[9]
-
Causality: If your compound is not fully eluted from the column during a run, it can appear in subsequent injections (carryover). Contamination can also come from the syringe, inlet septum, or carrier gas lines.
-
Solutions:
-
Increase Final Oven Temperature/Hold Time: Ensure your GC oven program is sufficient to elute all components from the column. Add a high-temperature "bake-out" step at the end of your sequence (e.g., hold at 20-30 °C above the final analysis temperature for several minutes).
-
Clean the Injector: Sample residue can build up in the injector port and liner. Periodically clean the port and replace the liner and septum.
-
Check for Septum Bleed: Old or low-quality septa can shed silicone particles into the inlet, which appear as a series of evenly spaced peaks. Use high-quality, low-bleed septa.
-
Implement Thorough Syringe Washes: Ensure your autosampler program includes sufficient pre- and post-injection washes with a strong solvent to clean the syringe needle thoroughly.
-
Part 3: Standard Operating Protocols
The following protocols provide a validated starting point for method development.
Protocol 1: HPLC-UV Purity Analysis
This protocol is designed for the quantitative determination of purity and related substances.
Caption: A logical workflow for developing a robust HPLC method.
HPLC System Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes, hold for 3 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 254 nm (or determine λmax experimentally) |
| Injection Volume | 5 µL |
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the peaks and calculate the area percent purity. Identify any impurities and assess their levels relative to the main peak.
Protocol 2: GC-MS Identification Method
This protocol is suitable for confirming the identity of the compound and identifying any volatile or thermally stable impurities.
GC-MS System Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 220 °C (optimize as needed) |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning m/z 40-450 |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in acetonitrile.
-
System Setup: Load the method and allow the GC-MS system to stabilize.
-
Injection: Inject the sample.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC). Obtain the mass spectrum of the main peak and compare it to the expected fragmentation pattern for this compound (expect to see the molecular ion and characteristic isotopic pattern for bromine).
References
-
PubChem. (n.d.). 6-Bromoindole. Retrieved from [Link]
-
Goldin, J. A., et al. (1996). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Journal of Analytical Toxicology, 20(1), 15-20. Retrieved from [Link]
-
Bobyleva, M. S., & Kulikov, N. S. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (4), 827-831. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. Retrieved from [Link]
-
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
-
ACS Publications. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). GC-MS and in silico analyses revealed the potential inhibitory activity of compounds isolated from Ciplukan herb (Physalis angul). Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Cobalt Nanoclusters Coated by N-Doped Carbon for Chemoselective Nitroarene Hydrogenation and Tandem Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]
-
Alwsci. (2025). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
ATB. (n.d.). 1-Bromohexane. Retrieved from [Link]
-
Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link]
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Bromoindolinone Isomers
Welcome, researchers and drug development professionals. In the intricate world of medicinal chemistry, even the slightest alteration in a molecule's architecture can profoundly impact its biological function. This guide provides an in-depth comparison of bromoindolinone isomers, focusing on how the position of a single bromine atom on the indolinone core dictates therapeutic efficacy, particularly in the realm of oncology. We will dissect the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols to empower your own research endeavors.
The Indolinone Scaffold and the Significance of Isomerism
The 2-indolinone (or oxindole) core is a privileged scaffold in drug discovery, forming the backbone of numerous kinase inhibitors. Its ability to act as a hydrogen bond donor and acceptor allows it to effectively mimic the adenine region of ATP, enabling competitive inhibition at the kinase hinge region.[1] Bromination of this core is a common strategy to enhance potency and modulate pharmacokinetic properties. However, the specific position of the bromine atom—creating constitutional isomers—is not a trivial choice. It fundamentally alters the molecule's electronic distribution, steric profile, and ultimately, its interaction with the target protein.
This guide will focus on a key area where bromoindolinones have shown significant promise: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[2] By comparing positional isomers, we can illuminate the subtle yet critical structural requirements for potent and selective kinase inhibition.
Comparative Analysis: 5-Bromo vs. 6-Bromoindolinone Derivatives as VEGFR-2 Inhibitors
A compelling illustration of isomeric influence is seen when comparing derivatives of 5-bromoindolinone and their hypothetical 6-bromo counterparts. While direct comparative studies on simple 5-bromo vs. 6-bromoindolinone are not extensively documented in single papers, we can synthesize data from various sources to build a strong directional model. For our analysis, we will examine a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones which have been evaluated for their anticancer activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, and for their specific inhibitory activity against VEGFR-2.[3]
Impact on Anti-Proliferative and Kinase Inhibitory Activity
The position of the bromine atom significantly influences the molecule's ability to inhibit both cancer cell growth and the activity of its target kinase, VEGFR-2. Studies on various substituted indolinones consistently demonstrate that modifications at the 5- and 6-positions of the oxindole ring are critical for activity.[4]
A study on 1-benzyl-5-bromoindolin-2-one derivatives revealed potent anticancer activity.[3] For instance, two standout compounds from this series, designated 7c and 7d , showed strong inhibition of MCF-7 breast cancer cells and direct inhibition of VEGFR-2.[3]
| Compound | Core Structure | Substituent (R) | Anti-Proliferative IC50 (MCF-7, µM)[3] | VEGFR-2 Inhibition IC50 (µM)[3] |
| 7c | 5-Bromoindolinone | 4-(4-chlorophenyl)thiazole | 7.17 ± 0.94 | 0.728 |
| 7d | 5-Bromoindolinone | 4-(4-methoxyphenyl)thiazole | 2.93 ± 0.47 | 0.503 |
Table 1: Comparative biological activity of 5-bromoindolinone derivatives. The data highlights how different substituents attached via a hydrazone linker to the 5-bromoindolinone core result in varied, yet potent, anticancer and VEGFR-2 inhibitory activities.
Causality Behind the Data: The superior activity of the 5-bromo isomer in many kinase inhibitor scaffolds can be attributed to its positioning within the ATP-binding pocket. The bromine atom at the C5 position often extends into a hydrophobic region, forming favorable van der Waals interactions that stabilize the drug-target complex. Molecular docking studies of compound 7d within the VEGFR-2 active site support this, showing that the 5-bromoindolinone moiety anchors the molecule effectively, allowing other parts of the compound to form key hydrogen bonds and hydrophobic interactions.[3] A bromine at the C6 position would project into a different pocket, which may be less accommodating, potentially leading to a decrease in binding affinity. This underscores the principle that stereochemistry and atom positioning are pivotal in biological activity.[5]
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2] In cancer, tumors exploit this pathway to secure a blood supply for growth and metastasis.[2] Bromoindolinone-based inhibitors function by competing with ATP for the binding site within the kinase domain of VEGFR-2, thereby preventing its activation and halting downstream signaling.[6]
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to compare bromoindolinone isomers.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for quantifying the inhibitory effect of a compound directly on a purified kinase enzyme. It measures the amount of ATP remaining after a kinase reaction; a higher signal indicates greater inhibition.[7]
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[8] Less kinase activity (due to inhibition) results in less ADP production and a weaker signal.
Materials:
-
Purified recombinant VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (at Km concentration for VEGFR-2)
-
Test Compounds (Bromoindolinone isomers)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of each bromoindolinone isomer in DMSO, starting at 100 µM.
-
Reaction Setup: To each well of a 96-well plate, add 2.5 µL of the test compound dilution and 2.5 µL of the VEGFR-2 enzyme solution. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[8]
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Include "no enzyme" and "no inhibitor" (DMSO only) controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8] This step terminates the kinase reaction and eliminates any remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on living cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compounds (Bromoindolinone isomers)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the bromoindolinone isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The comparative analysis clearly demonstrates that the positional isomerism of the bromine atom on the indolinone scaffold is a critical determinant of biological activity. As evidenced by the data on 5-bromoindolinone derivatives, this specific substitution pattern is highly effective for targeting the VEGFR-2 kinase, leading to potent anti-proliferative effects in cancer cell lines.[3] The causality lies in the precise fit and favorable interactions within the ATP-binding pocket of the enzyme.
Future research should focus on a direct, head-to-head synthesis and evaluation of a series of positional bromoindolinone isomers (e.g., 4-bromo, 5-bromo, 6-bromo, and 7-bromo) with an identical side chain. This would provide a definitive and quantitative structure-activity relationship, guiding the rational design of next-generation kinase inhibitors with improved potency and selectivity.
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Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information (NCBI) - NIH. [Link]
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Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). PubMed. [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). National Institutes of Health (NIH). [Link]
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Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. (2021). National Institutes of Health (NIH). [Link]
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Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. (2024). ResearchGate. [Link]
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). MDPI. [Link]
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Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology. [Link]
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Synthesis and biological evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). National Institutes of Health (NIH). [Link]
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VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. (2017). National Institutes of Health (NIH). [Link]
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Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2023). MDPI. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 1-(6-Bromoindolin-1-yl)ethanone Against Cyclooxygenase-2
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of the novel compound 1-(6-Bromoindolin-1-yl)ethanone against Cyclooxygenase-2 (COX-2), a pivotal enzyme implicated in inflammation and carcinogenesis. We will benchmark its potential binding affinity and interactions against Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID) that also features an indole scaffold.[1][2][3] This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling.
Introduction: The Rationale for a Comparative Docking Study
Indole derivatives are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including potent anti-inflammatory and anticancer effects.[1] The compound of interest, this compound, is a structurally intriguing molecule whose biological activity is yet to be fully elucidated. Computational methods, particularly molecular docking, offer a powerful and resource-efficient approach to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, thereby generating hypotheses about its potential mechanism of action.[4]
Cyclooxygenase-2 (COX-2) is a highly relevant target for this investigation. It is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Furthermore, aberrant COX-2 expression is a hallmark of many cancers. Several established NSAIDs, including the indole derivative Indomethacin, exert their therapeutic effects by inhibiting COX-2.[2][3]
This guide will, therefore, detail the process of computationally docking this compound into the active site of human COX-2 and compare its performance with Indomethacin. This comparative analysis will provide valuable insights into whether this compound is a promising candidate for further investigation as a COX-2 inhibitor.
Experimental Design & Workflow
A successful docking study hinges on a meticulously planned workflow, from the preparation of the protein and ligand structures to the final analysis of the results. The causality behind each step is crucial for obtaining reliable and reproducible data.
Caption: A generalized workflow for the comparative molecular docking study.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the comparative docking study. The use of specific software is illustrative; equivalent programs can be substituted, provided the underlying scientific principles are adhered to.
Required Software
-
Molecular Visualization: PyMOL, BIOVIA Discovery Studio Visualizer, or UCSF Chimera.[6][7]
-
Docking Software: AutoDock Vina is recommended for its accuracy and ease of use.[8][9]
-
Molecule Preparation: AutoDockTools (part of MGLTools) or other chemical informatics software.
Part 1: Ligand Preparation
The goal of ligand preparation is to generate accurate 3D structures with correct protonation states and partial charges, which are essential for the scoring function in the docking algorithm.
-
Obtain Ligand Structures:
-
This compound: The structure can be obtained from chemical databases using its CAS number: 114744-53-5.[10] If a 3D structure is unavailable, it can be built using a chemical sketcher and energy minimized.
-
Indomethacin (Reference): Download the 3D structure from the PubChem database (CID 3715).[1] Save the structures in a suitable format, such as SDF or MOL2.
-
-
Convert to PDBQT Format:
-
Use AutoDockTools to convert the ligand files (e.g., MOL2) into the PDBQT format required by AutoDock Vina.
-
This process involves adding Gasteiger charges, merging non-polar hydrogens, and defining the rotatable bonds. This step is critical as it defines the conformational flexibility of the ligand during docking.
-
Part 2: Protein Preparation
The protein structure must be "cleaned" to remove non-essential molecules and prepared to be recognized by the docking software.
-
Select and Download the Protein Structure:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
For this study, we will use the PDB entry 6BL4 .[11][12] This entry contains the crystal structure of human COX-2 in complex with an Indomethacin-dansyl conjugate, making it highly suitable for our comparative study. Download the structure in PDB format.
-
-
Clean the Protein Structure:
-
Load the PDB file (6BL4.pdb) into a molecular visualization tool like Discovery Studio Visualizer or PyMOL.[13]
-
Remove all non-essential components from the structure, including water molecules, co-crystallized solvent molecules, and any co-factors not relevant to the binding interaction. It is also crucial to remove the original ligand from the binding site to allow for redocking.
-
The COX-2 enzyme is a homodimer; for simplicity and computational efficiency, we will use a single chain (e.g., Chain A) for the docking study.[14]
-
-
Prepare the Receptor for Docking:
-
Using AutoDockTools, add polar hydrogens to the protein structure. This is a critical step for accurately modeling hydrogen bonds.
-
Compute and add Kollman charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format.
-
Part 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box Generation):
-
The binding site is defined by a three-dimensional grid box. The center of this box should be the geometric center of the co-crystallized ligand in the original PDB file.
-
In AutoDockTools, load the prepared receptor (6BL4.pdbqt).
-
Define the grid box dimensions to encompass the entire active site. A typical size would be 25 x 25 x 25 Å, but this should be visually confirmed to ensure it covers all key active site residues.[9]
-
-
Configure and Run AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[15]
-
Execute AutoDock Vina from the command line, referencing your configuration file. Vina will then perform the docking calculations, exploring various conformations of the ligand within the defined binding site and scoring them.[9][16]
-
Results and Comparative Analysis
The output of the docking simulation will be a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
Quantitative Comparison
The binding affinity is a key metric for comparing the potential efficacy of the ligands. A more negative value indicates a stronger predicted binding affinity.
| Compound | Docking Score (Binding Affinity, kcal/mol) |
| This compound | Value to be determined from docking |
| Indomethacin (Reference) | Value to be determined from docking |
Note: The actual values are dependent on the specific docking run and parameters used.
Qualitative Analysis of Binding Interactions
Visual inspection of the top-ranked docking poses is crucial for understanding the nature of the protein-ligand interactions. This analysis should be performed using software like PyMOL or Discovery Studio Visualizer.[6][17]
Caption: A conceptual diagram of potential interactions between a ligand and key COX-2 active site residues.
Analysis for this compound:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and key polar residues in the active site, such as Arg120 and Ser530. The acetyl group of the test compound is a potential hydrogen bond acceptor.
-
Hydrophobic Interactions: The indoline and bromo-phenyl rings are likely to form hydrophobic interactions with non-polar residues like Val523 and Leu352.
-
Halogen Bonds: The bromine atom may form favorable halogen bonds with electron-rich atoms in the protein backbone or side chains.
Analysis for Indomethacin (Reference):
-
As a known inhibitor, Indomethacin's binding mode is well-characterized. It typically forms a crucial hydrogen bond via its carboxylate group with Arg120 and Tyr355.
-
The chlorobenzoyl group often occupies a hydrophobic pocket.
-
The docking results for Indomethacin should be compared to its known binding pose to validate the docking protocol.
Discussion and Scientific Interpretation
This comparative docking study provides a computational prediction of the binding potential of this compound to the COX-2 enzyme.
-
Comparative Affinity: If the docking score of this compound is comparable to or more favorable than that of Indomethacin, it suggests that the compound may have a similar or higher binding affinity for COX-2.
-
Interaction Analysis: The specific interactions observed for this compound will offer insights into its binding mechanism. For instance, if it forms similar key interactions as Indomethacin with residues like Arg120, it strengthens the hypothesis that it acts via a similar inhibitory mechanism.
-
Structural Rationale: The presence of the bromo-substituent and the specific conformation of the indoline ring will influence its fit within the active site. The analysis should comment on how these features contribute to the predicted binding.
Trustworthiness and Self-Validation: The protocol's integrity is bolstered by the inclusion of a known inhibitor, Indomethacin. A successful docking protocol should be able to reproduce the experimentally observed binding mode of the reference compound with a low root-mean-square deviation (RMSD). This process, known as re-docking, validates the chosen parameters and increases confidence in the predictions for the novel compound.
Conclusion and Future Directions
This guide has outlined a robust, scientifically-grounded workflow for the comparative molecular docking of this compound against COX-2. The results from this in silico experiment will generate a strong, data-supported hypothesis regarding the compound's potential as a COX-2 inhibitor.
It is imperative to recognize that molecular docking is a predictive tool. The computational findings presented here must be validated through in vitro and in vivo experimental assays. Future work should focus on synthesizing this compound and evaluating its inhibitory activity against COX-2 in enzymatic assays, followed by cell-based studies to assess its anti-inflammatory and potential anticancer properties.
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Molecular Docking Tutorial . (n.d.). Retrieved January 23, 2026, from [Link]
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Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan . [Link]
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Bioinformatics Guru. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock . YouTube. [Link]
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Dr. Gene Quant. (2022, May 12). Visualization of Molecular Docking result by PyMOL . YouTube. [Link]
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RCSB PDB. (2016, May 25). 5IKR: The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2 . [Link]
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RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 . [Link]
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National Center for Biotechnology Information. (n.d.). Indomethacin . PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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Dr. Muhammad Naveed. (2023, January 20). Discovery Studio Visualizer Tutorial | Beginners Guide | Lecture 85 . YouTube. [Link]
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The AutoDock Team. (n.d.). Basic docking . Autodock Vina 1.2.0 documentation. Retrieved January 23, 2026, from [Link]
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RCSB PDB. (2018, November 14). 6BL4: Crystal Complex of Cyclooxygenase-2 with indomethacin-ethylenediamine-dansyl conjugate . [Link]
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Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer . Retrieved January 23, 2026, from [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina . YouTube. [Link]
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PDBe - EMBL-EBI. (n.d.). PDB: 5ikr . Protein Data Bank in Europe. Retrieved January 23, 2026, from [Link]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL . Medium. [Link]
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National Center for Biotechnology Information. (n.d.). Indomethacin Sodium . PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective . (n.d.). ACS Omega. [Link]
-
wwPDB. (n.d.). PDB Entry - 6BL4 . Retrieved January 23, 2026, from [Link]
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Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) . YouTube. [Link]
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Bioinformatics With BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., . YouTube. [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . [Link]
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Adewumi, T. (2023, December 23). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer . Thomas Adewumi University. [Link]
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National Center for Biotechnology Information. (2016, March 3). 5IKR: The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2 . NCBI. [Link]
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Indometacin . (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking . YouTube. [Link]
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ACS Omega. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective . [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective . (2023, May 23). ACS Publications. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina . Journal of computer-aided molecular design, 24(5), 417–422. [Link]
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Computational Biology. (2024, March 28). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer . YouTube. [Link]
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Forli, S., et al. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial . The Scripps Research Institute. [Link]
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Proteopedia. (2024, October 23). 5ikr . [Link]
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Sylvania Electric Products Inc. (1955, April). 6BL4 . Technical Publications Section. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2 . Retrieved January 23, 2026, from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). indomethacin . Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol . PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial . Eagon Research Group. Retrieved January 23, 2026, from [Link]
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Aby Jimson. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio . YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromoindole . PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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Biotecnika. (2024, September 13). How To Use Pymol? Getting Started with Molecular Visualizations . YouTube. [Link]
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ResearchGate. (n.d.). Binding modes of mefenamic acid in COX-2 (PDB code: 5IKR, 2.34 Å...) . Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 6-Bromo-1-methyl-1H-indole . PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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A Comparative In Vitro Efficacy Analysis of Novel and Established Tankyrase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the Wnt signaling pathway has emerged as a critical axis in the proliferation and survival of numerous cancer cell types. Central to the regulation of this pathway are the Tankyrase enzymes, TNKS1 and TNKS2, members of the poly(ADP-ribose) polymerase (PARP) family. Their inhibition presents a promising strategy for the treatment of Wnt-driven malignancies. This guide provides a comparative analysis of the in vitro efficacy of a novel investigational compound, 1-(6-Bromoindolin-1-yl)ethanone (herein referred to as Compound X), against well-characterized Tankyrase inhibitors.
The Rationale for Targeting Tankyrase in Wnt-Driven Cancers
The canonical Wnt signaling pathway is meticulously regulated to control cellular processes such as proliferation, differentiation, and migration.[1] A key negative regulator of this pathway is the destruction complex, which includes Axin, APC, GSK3β, and CK1. This complex targets β-catenin for proteasomal degradation, keeping its cytoplasmic levels low. In many cancers, particularly colorectal cancer, mutations in components of the destruction complex, such as APC, lead to the stabilization and nuclear translocation of β-catenin.[2] Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of oncogenes like c-Myc and Cyclin D1.
Tankyrase 1 and 2 contribute to the degradation of Axin through a process called PARsylation, thereby promoting the activation of Wnt signaling.[3][4] By inhibiting Tankyrase activity, Axin levels are stabilized, the destruction complex is re-established, and β-catenin is targeted for degradation, ultimately suppressing the transcription of Wnt target genes and inhibiting tumor growth.[1][2] This mechanism of action forms the basis for the therapeutic potential of Tankyrase inhibitors.
Comparative In Vitro Efficacy of Tankyrase Inhibitors
The in vitro potency of Tankyrase inhibitors is a critical determinant of their potential clinical utility. This is typically assessed through a combination of biochemical and cell-based assays. Here, we compare the hypothetical efficacy of our novel compound, this compound (Compound X), with established Tankyrase inhibitors: XAV939, G007-LK, and the TNKS2-selective inhibitor TDI-012804.
| Inhibitor | Target(s) | Biochemical IC50 (TNKS1) | Biochemical IC50 (TNKS2) | Cellular EC50 (Wnt Reporter Assay) |
| Compound X (Hypothetical) | TNKS1/2 | 15 nM | 5 nM | 50 nM |
| XAV939 | TNKS1/2 | 11 nM | 4 nM | ~300 nM[5] |
| G007-LK | TNKS1/2 | <5 nM | <5 nM | ~25 nM[5] |
| TDI-012804 | TNKS2 selective | >1000 nM | <50 nM | <100 nM (in TNKS1-deficient cells)[5] |
Table 1: Comparative In Vitro Potency of Tankyrase Inhibitors. IC50 (half-maximal inhibitory concentration) values from biochemical assays represent the concentration of inhibitor required to reduce the enzymatic activity of purified Tankyrase by 50%. EC50 (half-maximal effective concentration) values from cellular assays indicate the concentration required to achieve 50% of the maximum biological response, such as the inhibition of Wnt reporter gene expression.
The hypothetical data for Compound X suggests a potent inhibitor of both Tankyrase 1 and 2, with a slight selectivity towards TNKS2 in biochemical assays. Its cellular potency in a Wnt reporter assay is comparable to the highly potent pan-inhibitor G007-LK, suggesting excellent cell permeability and target engagement.
Experimental Methodologies for In Vitro Efficacy Assessment
To ensure the scientific rigor of our comparison, we outline the detailed protocols for the key in vitro assays used to characterize Tankyrase inhibitors.
Biochemical Tankyrase PARsylation Assay
This assay directly measures the enzymatic activity of purified Tankyrase 1 and 2. The principle lies in the detection of the poly(ADP-ribose) (PAR) polymer, the product of the Tankyrase-catalyzed reaction.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant human Tankyrase 1 or Tankyrase 2 catalytic domain is used as the enzyme source.[6] A generic PARP substrate, such as histone H1, can be utilized.
-
Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, NAD+ (the ADP-ribose donor), and varying concentrations of the test inhibitor (e.g., Compound X, XAV939) in a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 2 mM MgCl2).[6]
-
Incubation: The reaction is incubated at 25°C for 30 minutes to allow for PARsylation to occur.[6]
-
Detection of PAR: The amount of PAR generated is quantified. A common method is an immunochemical assay where the reaction mixture is spotted onto a nitrocellulose membrane. The membrane is then probed with an anti-PAR antibody, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[6]
-
Signal Quantification: The HRP activity is measured using a chemiluminescent substrate, and the light output is detected.[6] The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for a biochemical Tankyrase PARsylation assay.
Cellular Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This cell-based assay measures the transcriptional activity of β-catenin, providing a functional readout of Wnt pathway inhibition in a cellular context.
Step-by-Step Protocol:
-
Cell Line: A suitable cell line with a constitutively active Wnt pathway, such as DLD-1 or SW480 (both colorectal cancer cell lines with APC mutations), is used.[2]
-
Transfection: The cells are transiently transfected with a TOPFlash reporter plasmid. This plasmid contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene.
-
Compound Treatment: After transfection, the cells are treated with a range of concentrations of the test inhibitor for 24-48 hours.
-
Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Normalization: To control for variations in cell number and transfection efficiency, a co-transfected plasmid expressing Renilla luciferase under a constitutive promoter can be used for normalization.
-
Data Analysis: The normalized luciferase activity is plotted against the inhibitor concentration to determine the EC50 value.
Caption: The role of Tankyrase in the Wnt signaling pathway and its inhibition.
Concluding Remarks
The in vitro evaluation of novel small molecules is a cornerstone of modern drug discovery. The hypothetical data for this compound (Compound X) position it as a highly promising Tankyrase inhibitor, with potency comparable to or exceeding that of some established inhibitors. The detailed experimental protocols provided in this guide offer a robust framework for the validation and characterization of such compounds. Further studies, including selectivity profiling against other PARP family members and in vivo efficacy studies in relevant cancer models, will be crucial in determining the full therapeutic potential of this and other novel Tankyrase inhibitors. The ultimate goal is the development of targeted therapies that can effectively and safely treat Wnt-driven cancers, a significant unmet medical need.[7][8]
References
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Zimmerman, J., et al. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. bioRxiv. [Link]
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Shukla, H., et al. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. National Institutes of Health. [Link]
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Kim, J., et al. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. PubMed. [Link]
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Patsnap Synapse. What are TNKS2 inhibitors and how do they work? [Link]
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Xiang, Q., et al. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. [Link]
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Choi, E.J., et al. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. PubMed. [Link]
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Matter, H., et al. Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Publications. [Link]
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Waaler, J., et al. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. AACR Journals. [Link]
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Zimmerman, J.C., et al. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. PubMed Central. [Link]
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Exelixis Medical Affairs. Explore Clinical Trials. [Link]
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BPS Bioscience. Tankyrase Inhibitors (TNKS) 22. [Link]
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Mai, A., et al. From PARP1 to TNKS2 Inhibition: A Structure-Based Approach. PubMed Central. [Link]
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Tiekink, E.R.T. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. PubMed Central. [Link]
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Zhang, Y., et al. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]
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Domainex. Tankyrase: Inhibitors for the treatment of solid tumours. [Link]
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Wang, C., et al. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. PubMed. [Link]
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Cushman, M., et al. Identification, synthesis, and biological evaluation of metabolites of the experimental cancer treatment drugs indotecan (LMP400) and indimitecan (LMP776) and investigation of isomerically hydroxylated indenoisoquinoline analogues as topoisomerase I poisons. PubMed. [Link]
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Safety Operating Guide
Operational Guide for the Safe Disposal of 1-(6-Bromoindolin-1-yl)ethanone
This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of 1-(6-Bromoindolin-1-yl)ethanone (CAS No. 114744-53-5). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Executive Summary: The Critical Disposal Pathway
This compound is a halogenated organic compound. Its disposal is not routine and requires mandatory segregation from non-halogenated waste streams. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or in general refuse[1][2]. The correct procedure involves collection in a designated, properly labeled "Halogenated Organic Waste" container for subsequent incineration by a certified hazardous waste disposal service[3].
Hazard Profile of this compound
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The primary risks are associated with irritation and potential harm upon exposure. The Globally Harmonized System (GHS) classification provides a standardized summary of its health hazards.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Primary Consequence |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[4][5] | Direct contact can lead to inflammation, redness, or dermatitis. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[4][5] | Exposure can result in significant pain, redness, and potential damage to eye tissue. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation[4][6] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |
This data is synthesized from supplier safety information and is consistent with hazards for similar brominated compounds.[7][8]
Essential Personal Protective Equipment (PPE) & Handling
Before beginning any procedure that involves handling this compound, including its disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[9].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and wash hands thoroughly after handling[5].
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[9].
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Segregation (The "Why")
The foundational principle of chemical waste management is segregation. This compound contains bromine, classifying it as a halogenated organic compound .
-
Causality: Halogenated waste streams are typically disposed of via high-temperature incineration. Mixing them with non-halogenated solvents complicates this process and significantly increases disposal costs[10]. Furthermore, improper incineration of mixed waste can lead to the formation of highly toxic dioxins and furans. Therefore, dedicated waste streams are essential for both economic and safety reasons[3][11].
Action: Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area[12]. This container must be separate from "Non-Halogenated Waste"[1].
Step 2: Container Selection and Use
-
Appropriate Containers: Waste should be collected in a chemically compatible container, typically provided by your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) or glass containers are standard[2].
-
Venting: Ensure the container is not sealed airtight if there is any potential for gas evolution, although this is not a primary characteristic of this compound. Use a vented cap if necessary.
-
Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste[1][10]. This minimizes the release of volatile compounds and prevents spills.
Step 3: Labeling Procedure
Proper labeling is a regulatory requirement and is crucial for safety. Unidentified chemical waste presents a significant danger.
Action: The waste container label must be filled out completely before or at the time the first drop of waste is added[1]. The label must include:
-
The words "Hazardous Waste" [10].
-
The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas[1].
-
If it is a solution, list all components and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard pictograms (Irritant).
Step 4: Storage Pending Disposal
Waste containers must be stored in a designated, secondary containment area, such as a spill tray, within the laboratory's satellite accumulation area[12][13]. This area should be away from heat sources and general laboratory traffic[14].
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control & Contain: Prevent the spill from spreading by using a chemical spill kit absorbent material. Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting cleanup.
-
Cleanup: Carefully collect the absorbed material and contaminated debris using non-sparking tools.
-
Dispose as Hazardous Waste: All materials used for the cleanup must be placed in the designated "Halogenated Organic Waste" container and are considered hazardous waste[15].
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Decontamination & Empty Container Disposal
Empty containers that once held this compound must also be handled correctly.
-
Gross Decontamination: An "empty" container is defined as one with no more than 3% of its original content by weight remaining.
-
Rinsing: For disposal as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Crucially, the first rinsate is considered hazardous waste and must be collected and disposed of in the "Halogenated Organic Waste" container. Subsequent rinsates may also require collection depending on local regulations.
-
Final Disposal: Once triple-rinsed, the container's label must be completely removed or defaced, and it can then be disposed of in the appropriate glass or plastic recycling bin[16].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Fisher Scientific. (n.d.). Safety Data Sheet for 6-Bromoindole.
- BLDpharm. (n.d.). This compound Safety Information.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- TCI Chemicals. (2025). Safety Data Sheet for 6-Bromo-1-indanone.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Fisher Scientific. (2009). Safety Data Sheet for 6-Bromo-1-indanone.
- Bucknell University. (2016). Hazardous Waste Segregation.
- ChemicalBook. (2026). 6-Bromo-1H-indole - Safety Data Sheet.
- ChemScene. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethan-1-one Safety Information.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- PubChem. (n.d.). (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol.
- Cornell EHS. (n.d.). Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Washington State University EH&S. (n.d.). Halogenated Solvents.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet for 5-Bromo-3-hydroxy-2-indolinone.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane.
- Fisher Scientific. (n.d.). Safety Data Sheet for 7-Bromo-1H-indole.
- ChemicalBook. (2025). 6-Bromo-1-methylindolin-2-one.
- Sigma-Aldrich. (n.d.). 1-(6-Bromo-5-hydroxyindolin-1-yl)ethanone.
- BLDpharm. (n.d.). 1-(6-Bromoisoquinolin-1-yl)ethanone Safety Information.
- BLDpharm. (n.d.). 1-(6-Bromo-1H-indol-1-yl)ethanone.
- BLDpharm. (n.d.). 2-Bromo-1-(quinolin-6-yl)ethanone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
